molecular formula C9H11ClO3 B1506444 1-Chloro-4-(dimethoxymethoxy)benzene CAS No. 40923-81-7

1-Chloro-4-(dimethoxymethoxy)benzene

Cat. No.: B1506444
CAS No.: 40923-81-7
M. Wt: 202.63 g/mol
InChI Key: SRFJRABJGPZJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-(dimethoxymethoxy)benzene, with the molecular formula C10H13ClO3, is a synthetic building block valued in organic and medicinal chemistry research. Its structure features a benzene ring substituted with a chloro group and a dimethoxymethyl ether protecting group. The primary research application of this compound is likely as a protected intermediate in multi-step synthesis. The dimethoxymethyl (DMM) group can serve as a protecting group for alcohols or other oxygen-containing functional groups, allowing for selective reactions at other sites on the molecule in complex synthetic sequences . The chloro substituent on the aromatic ring offers a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds, or through nucleophilic aromatic substitution to introduce a variety of other functional groups . The presence of both the chloro group and the acid-sensitive protecting group makes this compound a valuable precursor for constructing complex molecular architectures, including potential applications in the synthesis of natural products, pharmaceuticals, and specialized materials. Researchers can leverage the differential reactivity of these functional groups to achieve precise structural modifications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

40923-81-7

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

1-chloro-4-(dimethoxymethoxy)benzene

InChI

InChI=1S/C9H11ClO3/c1-11-9(12-2)13-8-5-3-7(10)4-6-8/h3-6,9H,1-2H3

InChI Key

SRFJRABJGPZJKK-UHFFFAOYSA-N

SMILES

COC(OC)OC1=CC=C(C=C1)Cl

Canonical SMILES

COC(OC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-(dimethoxymethoxy)benzene and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Information regarding the specific chemical entity 1-Chloro-4-(dimethoxymethoxy)benzene is limited in publicly accessible scientific literature and chemical databases. This guide provides a comprehensive overview of the closely related and well-characterized compound, 1-Chloro-4-methoxybenzene, as a foundational analogue. Where applicable, this guide will draw reasoned comparisons and discuss the potential properties and synthesis of this compound based on established chemical principles and data from structurally similar molecules.

Introduction: The Significance of Substituted Chloroanisoles in Medicinal Chemistry

Substituted aromatic compounds are fundamental scaffolds in the design and development of novel therapeutic agents. The presence of a chloro group and a methoxy group on a benzene ring, as seen in 1-Chloro-4-methoxybenzene, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These substituents can modulate lipophilicity, metabolic stability, and receptor-binding interactions, making them valuable tools for medicinal chemists.

While direct data on this compound is scarce, its structure suggests it would serve as a protected form of a para-chlorophenol, with the dimethoxymethyl ether acting as a protecting group for the hydroxyl functionality. This characteristic could be of interest in multi-step organic syntheses of more complex molecules.

Chemical Structure and Physicochemical Properties

The core of this guide focuses on 1-Chloro-4-methoxybenzene due to the wealth of available data. The properties of the target compound, this compound, are inferred based on this well-characterized analog.

1-Chloro-4-methoxybenzene

This compound, also known as p-chloroanisole, is a colorless to light yellow liquid with a characteristic aromatic odor. It is a key intermediate in various chemical syntheses.

Molecular Structure:

Caption: Chemical structure of 1-Chloro-4-methoxybenzene.

Physicochemical Data for 1-Chloro-4-methoxybenzene:

PropertyValueSource
CAS Number 623-12-1[1][2]
Molecular Formula C₇H₇ClO[1][2]
Molecular Weight 142.58 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Melting Point -18 °C[3][4]
Boiling Point 198-202 °C[3][4]
Density 1.16 g/mL[3][4]
Flash Point 78.3 °C[3]
Solubility Insoluble in water, soluble in organic solvents.
InChI Key YRGAYAGBVIXNAQ-UHFFFAOYSA-N[1][2]
This compound

Based on its name, the structure would consist of a 4-chlorophenoxy group where the phenolic proton is replaced by a dimethoxymethyl group.

Proposed Molecular Structure:

Caption: Proposed chemical structure of this compound.

Predicted Physicochemical Properties:

  • Molecular Formula: C₉H₁₁ClO₃

  • Molecular Weight: 202.63 g/mol

  • Boiling Point: Expected to be higher than 1-Chloro-4-methoxybenzene due to increased molecular weight and polarity.

  • Solubility: Likely soluble in common organic solvents. Its solubility in water is expected to be low.

Synthesis and Reactivity

Synthesis of 1-Chloro-4-methoxybenzene

A common laboratory-scale synthesis involves the methylation of 4-chlorophenol.

Experimental Protocol: Williamson Ether Synthesis of 1-Chloro-4-methoxybenzene

  • Materials:

    • 4-chlorophenol

    • Sodium hydroxide (NaOH)

    • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

    • A suitable solvent (e.g., ethanol, acetone)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Dissolve 4-chlorophenol in the chosen solvent in a round-bottom flask.

    • Add an equimolar amount of sodium hydroxide to deprotonate the phenol, forming the sodium 4-chlorophenoxide salt.

    • Slowly add a slight excess of the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture while stirring.

    • Reflux the mixture for several hours to ensure the completion of the reaction.

    • After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., diethyl ether, dichloromethane).

    • The organic layer is washed with a dilute base solution to remove any unreacted 4-chlorophenol, followed by a water wash.

    • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by distillation.

Causality Behind Experimental Choices:

  • The use of a base (NaOH) is crucial to generate the phenoxide, which is a much stronger nucleophile than the neutral phenol, thus facilitating the SN2 reaction with the methylating agent.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • The workup procedure is designed to separate the desired product from unreacted starting materials and byproducts.

Proposed Synthesis of this compound

This compound would likely be synthesized by protecting the hydroxyl group of 4-chlorophenol with dimethoxymethane.

Conceptual Synthetic Workflow:

Synthesis_Workflow Start 4-Chlorophenol Reaction Protection Reaction Start->Reaction Reactant Dimethoxymethane (DMM) Acid Catalyst (e.g., p-TsOH) Reactant->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Conceptual):

  • Materials:

    • 4-chlorophenol

    • Dimethoxymethane (DMM)

    • Anhydrous solvent (e.g., dichloromethane)

    • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

  • Procedure:

    • Dissolve 4-chlorophenol in the anhydrous solvent.

    • Add an excess of dimethoxymethane.

    • Add the acid catalyst and stir the reaction at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a weak base (e.g., sodium bicarbonate solution).

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound.

Spectroscopic Data for 1-Chloro-4-methoxybenzene
  • ¹H NMR: The proton NMR spectrum would show a singlet for the methoxy protons around 3.8 ppm. The aromatic protons would appear as two doublets in the range of 6.8-7.3 ppm, characteristic of a para-substituted benzene ring.

  • ¹³C NMR: The carbon NMR would display a peak for the methoxy carbon around 55 ppm. The aromatic carbons would show four distinct signals, with the carbon attached to the oxygen appearing most downfield and the carbon attached to the chlorine also showing a characteristic shift.[5]

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) at m/z 142 and a characteristic M+2 peak at m/z 144 with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum would show C-H stretching vibrations for the aromatic ring and the methyl group, C=C stretching for the aromatic ring, and a strong C-O stretching band for the ether linkage.[6]

Predicted Spectroscopic Data for this compound
  • ¹H NMR: One would expect to see a singlet for the two equivalent methoxy groups, a singlet for the methine proton of the acetal, and two doublets for the para-substituted aromatic protons.

  • ¹³C NMR: The spectrum should show signals for the two equivalent methoxy carbons, the acetal carbon, and four aromatic carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 202 and an M+2 peak at m/z 204, again confirming the presence of one chlorine atom.

Applications in Drug Development and Research

While specific applications for this compound are not documented, its potential lies in its role as a protected intermediate. The dimethoxymethyl ether group is a common protecting group for alcohols and phenols in organic synthesis. It is stable to many reaction conditions but can be readily removed under acidic conditions to reveal the free hydroxyl group.

The chloro and methoxy substituents in the parent analog, 1-Chloro-4-methoxybenzene, are frequently employed in drug design to fine-tune the properties of a lead compound. The chloro group can enhance metabolic stability and binding affinity through halogen bonding, while the methoxy group can act as a hydrogen bond acceptor and influence solubility.

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) is available for this compound. The following information is based on general principles for handling similar aromatic ethers and chlorinated compounds.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid inhalation of vapors and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Toxicity: While specific toxicity data is unavailable, it should be handled with care. Similar chlorinated aromatic compounds can be harmful if swallowed or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract.

For 1-Chloro-4-methoxybenzene, it is known to be combustible and incompatible with strong oxidizing agents.[3]

Conclusion

This compound represents a potentially useful, yet currently under-documented, chemical entity for synthetic chemists. Its value likely lies in its role as a protected derivative of 4-chlorophenol. A comprehensive understanding of its properties and reactivity can be inferred from the extensive data available for its close analog, 1-Chloro-4-methoxybenzene. This guide has provided a detailed overview of the known characteristics of 1-Chloro-4-methoxybenzene and a predictive framework for the properties and synthesis of this compound, offering a valuable resource for researchers in organic synthesis and drug discovery. Further experimental investigation is required to fully elucidate the specific properties and potential applications of this compound.

References

  • Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). [Link]

  • NIST. Benzene, 1-chloro-4-methoxy-. [Link]

  • NIST. Benzene, 1-chloro-4-methoxy-2-methyl-. [Link]

  • NIST. Benzene, 1-chloro-4-methoxy- IR Spectrum. [Link]

  • Chemsrc. 1-Chloro-4-methoxybenzene | CAS#:623-12-1. [Link]

  • PubChem. Benzene, 1-(1-chloroethyl)-4-methoxy-. [Link]

  • Chemical Synthesis Database. 1-chloro-4-methoxybenzene. [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • NIST. Benzene, 1-(chloromethyl)-4-methoxy- Mass Spectrum. [Link]

  • Stenutz. 1-chloro-4-(chloromethoxy)benzene. [Link]

  • PubChem. 1-Chloro-4-(methoxymethyl)benzene. [Link]

  • PubChem. 1-Chloro-4-(trimethoxymethyl)benzene. [Link]

Sources

Thermodynamic Stability of Dimethoxymethoxy Protecting Groups on Chlorobenzenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protecting Groups in Modern Synthesis

In the intricate world of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This strategic control, afforded by the use of protecting groups, prevents unwanted side reactions and enables the construction of complex molecular architectures with high precision.[1][2] Among the arsenal of protecting groups available to the synthetic chemist, the dimethoxymethoxy (MOM) group has emerged as a versatile and widely employed shield for hydroxyl functionalities, particularly in the synthesis of natural products and pharmaceuticals.[3][4] This guide provides a comprehensive technical analysis of the thermodynamic stability of MOM protecting groups when applied to chlorobenzene scaffolds, a common structural motif in drug discovery. We will delve into the underlying electronic and steric factors governing their stability, provide field-proven experimental protocols, and offer insights into the rational selection of protection and deprotection strategies.

The Dimethoxymethoxy (MOM) Group: A Versatile Acetal Protector

The MOM group protects alcohols and phenols by converting them into methoxymethyl ethers, which are a type of acetal.[1][5] This transformation renders the hydroxyl group significantly less reactive towards a broad spectrum of reagents and reaction conditions, including strong bases, nucleophiles, many oxidizing and reducing agents, and electrophiles.[4][5] The stability of the MOM ether is attributed to its acetal nature, which is generally robust under neutral to basic conditions (pH 4-12).[4][5] However, this stability is not absolute, and the MOM group is designed to be cleaved under specific, typically acidic, conditions to regenerate the free hydroxyl group.[1][5][6]

Factors Influencing the Thermodynamic Stability of MOM-Protected Chlorobenzenes

The stability of a MOM group on a chlorobenzene ring is a nuanced interplay of electronic and steric effects. Understanding these factors is crucial for predicting reactivity and designing effective synthetic routes.

Electronic Effects of the Chloro Substituent

The chlorine atom, being an electronegative element, exerts a significant influence on the electron density of the benzene ring. This influence is twofold:

  • Inductive Effect (-I): Chlorine withdraws electron density from the aromatic ring through the sigma bond network.[7][8][9] This electron-withdrawing inductive effect destabilizes the formation of a positive charge on the adjacent carbon atom, which is a key intermediate in the acid-catalyzed deprotection mechanism. Consequently, the presence of a chloro group can increase the stability of the MOM ether towards acid-mediated cleavage compared to an unsubstituted phenyl MOM ether.

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the benzene ring through resonance.[7][8][10] This effect increases the electron density at the ortho and para positions.[7][10] While the inductive effect generally dominates, the resonance effect can modulate the reactivity, particularly influencing the orientation of further electrophilic aromatic substitution reactions.[7][8] In the context of MOM group stability, this resonance donation can slightly counteract the inductive withdrawal, but the net effect of a chloro substituent is typically electron-withdrawing, leading to enhanced stability under acidic deprotection conditions.

Studies have shown that aromatic MOM ethers with electron-withdrawing groups, such as a nitro group, require longer reaction times and sometimes heating for deprotection, highlighting the stabilizing effect of electron withdrawal.[3] Conversely, electron-donating groups facilitate cleavage.[3]

The Ortho-Effect

When the chloro substituent is positioned ortho to the MOM-protected hydroxyl group, steric and electronic interactions can further influence stability. The "ortho-effect" can manifest in several ways:

  • Steric Hindrance: The bulky chlorine atom can sterically hinder the approach of reagents to the MOM ether oxygen, potentially slowing down both protection and deprotection reactions.

  • Through-Space Interactions: There can be direct electronic interactions between the lone pairs of the chlorine atom and the oxygen atoms of the MOM group. These interactions can influence the conformation of the MOM group and its susceptibility to cleavage. An ortho-effect has been observed in the mass spectrometric fragmentation of o-chlorodiphenyl ethers, suggesting unique interactions in the ortho-isomer.[11]

Experimental Protocols: A Practical Guide

The successful application of MOM protection and deprotection strategies relies on robust and well-defined experimental procedures. The following protocols are presented as self-validating systems, incorporating key considerations for achieving high yields and purity.

Protocol 1: MOM Protection of a Chlorophenol

This protocol describes a common method for the protection of a chlorophenol using methoxymethyl chloride (MOMCl) and a non-nucleophilic base.

Diagram: MOM Protection Workflow

MOM_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Chlorophenol in DCM Cool Cool to 0 °C Start->Cool AddBase Add DIPEA Cool->AddBase AddMOMCl Add MOMCl dropwise AddBase->AddMOMCl Warm Warm to RT and stir AddMOMCl->Warm Quench Quench with aq. NH4Cl Warm->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Isolated MOM-protected Chlorobenzene Purify->End

Caption: Workflow for the MOM protection of a chlorophenol.

Materials:

  • Chlorophenol (1.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA, 2.0-4.0 eq.)

  • Methoxymethyl chloride (MOMCl, 1.5-3.0 eq.), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chlorophenol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution.

  • Slowly add MOMCl dropwise to the reaction mixture. Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected chlorobenzene.[1]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze MOMCl and react with the base.

  • DIPEA as Base: A non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the chlorophenol as a nucleophile.[1]

  • Excess Reagents: Using an excess of DIPEA and MOMCl helps to drive the reaction to completion, especially if the chlorophenol is a weak nucleophile.

  • Aqueous Workup: The quench with NH₄Cl neutralizes any remaining base and helps to dissolve salts. The brine wash removes residual water from the organic layer.

Protocol 2: Acid-Catalyzed Deprotection of a MOM-Protected Chlorobenzene

This protocol outlines a standard method for the removal of a MOM group using acidic conditions.

Diagram: Acidic MOM Deprotection Mechanism

MOM_Deprotection_Mechanism Start Ar-O-CH2-OCH3 MOM-protected Chlorobenzene Protonation Ar-O(H+)-CH2-OCH3 Protonated Ether Start->Protonation H+ Cleavage Ar-OH + [CH2=O+CH3] Chlorophenol + Oxonium Ion Protonation->Cleavage Cleavage Hydrolysis CH3OH + HCHO Methanol + Formaldehyde Cleavage->Hydrolysis H2O

Caption: Simplified mechanism of acid-catalyzed MOM deprotection.

Materials:

  • MOM-protected chlorobenzene (1.0 eq.)

  • Methanol (MeOH)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the MOM-protected chlorobenzene in methanol.

  • Add a catalytic amount of concentrated HCl (a few drops).

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC.[12] The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates one of the ether oxygens, making it a better leaving group and activating the acetal for cleavage.[1][6]

  • Methanol as Solvent: Methanol is a common solvent for this reaction and can also act as a scavenger for the liberated formaldehyde.

  • Neutralization: The addition of NaHCO₃ is crucial to quench the acid and prevent potential acid-catalyzed side reactions during workup and purification.

  • Monitoring by TLC: The progress of the deprotection should be carefully monitored to avoid over-exposure to acidic conditions, which could lead to degradation of the desired product.

Data Presentation: Stability and Reactivity Trends

The following table summarizes the general stability of MOM ethers under various conditions, with specific considerations for chlorobenzene derivatives.

ConditionReagents/EnvironmentStability of MOM on ChlorobenzeneRationale/Comments
Strongly Acidic HCl, H₂SO₄, TFALabile The acetal linkage is readily cleaved under acidic conditions. The electron-withdrawing nature of chlorine may require slightly stronger conditions or longer reaction times compared to electron-rich aromatics.[3]
Lewis Acids TiCl₄, SnCl₄, BF₃·OEt₂, ZnBr₂Potentially Labile Lewis acids can coordinate to the ether oxygens, activating the MOM group for cleavage.[12] The presence of a chloro group may slightly increase stability. Milder Lewis acids or lower temperatures are recommended if cleavage is undesired.[12]
Basic NaH, KOtBu, LDA, NaOHStable MOM ethers are generally very stable under basic conditions.[4][5]
Nucleophiles Grignard reagents, OrganolithiumsGenerally Stable While generally stable, cleavage can occur with some organometallic reagents, especially in the presence of a nearby coordinating group.[12]
Reducing Agents NaBH₄, LiAlH₄Stable MOM groups are stable to common hydride reducing agents.[5][12]
Oxidizing Agents PCC, Swern, OsO₄Stable MOM ethers are resistant to a wide range of common oxidizing agents.[4][13]
Hydrogenolysis H₂, Pd/CStable Unlike benzyl ethers, MOM ethers are stable to catalytic hydrogenation.[13]

Advanced and Milder Deprotection Methods

While strong acid is the standard for MOM deprotection, the presence of other acid-sensitive functional groups in a molecule often necessitates the use of milder and more selective methods.

  • Trimethylsilyl Halides: Reagents like trimethylsilyl bromide (TMSBr) or trimethylsilyl triflate (TMSOTf) can effect MOM cleavage under non-acidic conditions.[3][12] These reagents act as Lewis acids to activate the MOM group.

  • Zirconium(IV) Chloride: ZrCl₄ has been reported as an efficient catalyst for both the formation and deprotection of MOM ethers.[14][15]

  • Solid Acid Catalysts: Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate or Wells-Dawson type heteropolyacids, offer the advantage of simple workup and catalyst recovery.[16][17]

  • Zinc Bromide and Propanethiol: A rapid and selective deprotection of MOM ethers can be achieved using a combination of ZnBr₂ and n-PrSH.[18]

Conclusion: Strategic Application in Drug Development

The dimethoxymethoxy protecting group is a powerful tool in the synthesis of complex molecules, including those containing a chlorobenzene moiety. Its thermodynamic stability is a predictable function of the electronic and steric environment. The electron-withdrawing nature of the chlorine substituent generally enhances the stability of the MOM group towards acid-catalyzed cleavage. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers, scientists, and drug development professionals can strategically employ the MOM group to streamline their synthetic efforts, enabling the efficient construction of novel therapeutic agents. The choice of protection and deprotection conditions should always be made in the context of the overall molecular structure and the compatibility with other functional groups present.

References

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Grokipedia. Methoxymethyl ether. [Link]

  • Kim, S. et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]

  • ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]

  • Król-Bogomilski, J. Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]

  • Ashenhurst, J. Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Brainly.in. (2018). Although chlorine is an electron withdrawing group yet it is ortho para directing in electrophilic aromatic. [Link]

  • Romanelli, G. P., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules. [Link]

  • Snieckus, V. et al. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Arkivoc. [Link]

  • ResearchGate. (2003). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]

  • NEET coaching. Although chlorine is an electron withdrawing group , yet it is ortho-, para-directing in electrophilic aromatic substitution reactions . Why ? [Link]

  • ADICHEMISTRY. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

  • Academia.edu. An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. [Link]

  • askIITians. (2025). Although chlorine is an electron withdrawing group, yet it is ortho. [Link]

  • Ramana, D. V., & Vairamani, M. (1976). ortho-Effect in some aromatic ethers, sulphides, and sulphoxides under electron impact. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Organic Chemistry. (2022). MOM Protecting Group Addition. YouTube. [Link]

  • Organic Chemistry Portal. MOM Ethers. [Link]

  • ResearchGate. (2013). Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. [Link]

  • NEET coaching. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • University of Regensburg. Protecting Groups. [Link]

  • Ashenhurst, J. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Piacsek, A. M., & Demchenko, A. V. (2025). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules. [Link]

  • Wikipedia. Bond dissociation energy. [Link]

  • ResearchGate. (1995). Dissociation energies (D i ) of the C-H bonds in ethers calculated from the kinetic data. [Link]

  • Terada, H. (1990). Quantitative analysis of uncoupling activity of substituted phenols with a physicochemical substituent and molecular parameters. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]

  • Corma, A., & Renz, M. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

  • University of California, Irvine. Protecting Group Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. [Link]

  • Kim, K. S. et al. (2015). Intriguing Electrostatic Potential of CO: Negative Bond-ends and Positive Bond-cylindrical-surface. Scientific Reports. [Link]

  • Som, A. K., & Sannigrahi, A. B. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Molecules. [Link]

  • ScienceOpen. (2014). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. [Link]

  • von Gunten, U. et al. (2018). Ozonation of Para-Substituted Phenolic Compounds Yields p-Benzoquinones, Other Cyclic α,β-Unsaturated Ketones, and Substituted Catechols. Environmental Science & Technology. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • Shadnia, H., et al. (2008). Understanding the toxicity of phenols: using quantitative structure-activity relationship and enthalpy changes to discriminate between possible mechanisms. Chemical Research in Toxicology. [Link]

Sources

Solubility profile of 1-Chloro-4-(dimethoxymethoxy)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1-Chloro-4-(dimethoxymethoxy)benzene in Organic Solvents

Executive Summary

This technical guide offers a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. As a compound with limited readily available public solubility data, this document establishes a predictive solubility profile based on its structural characteristics and foundational chemical principles. More importantly, it provides a detailed, authoritative experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data tailored to their specific applications. The methodologies outlined herein are designed for scientific rigor, ensuring that professionals in chemical synthesis, process development, and formulation can make informed decisions regarding solvent selection, reaction optimization, and product purification.

Introduction to this compound

This compound is an organic compound featuring a chlorobenzene core functionalized with a dimethoxymethoxy group. This structure suggests its potential utility as a chemical intermediate, particularly where the dimethoxymethoxy group acts as a protecting group for a phenol. In drug development and fine chemical synthesis, a precise understanding of a compound's solubility is paramount. It directly influences critical process parameters, including reaction kinetics, selection of appropriate crystallization or purification solvents, and the feasibility of formulation strategies.[1] This guide provides the theoretical foundation and practical instruction necessary to build a complete solubility profile for this compound.

Physicochemical Properties and Predictive Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between them, a principle often summarized as "like dissolves like".[2] The molecular structure of this compound contains both nonpolar and polar features, which dictates its solubility behavior.

  • Aromatic Ring and Chloro Group: The chlorobenzene moiety is predominantly nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

  • Dimethoxymethoxy Group: This acetal group introduces polarity through its ether oxygen atoms. These oxygens can act as hydrogen bond acceptors, allowing for favorable interactions with polar protic and aprotic solvents.

Based on these structural attributes, a qualitative solubility profile can be predicted.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₁₁ClO₃Calculation
Molecular Weight 202.63 g/mol Calculation
Physical Form Colorless to yellow liquid (predicted)Analog Comparison
Boiling Point Not available; expected to be >185 °CAnalog Comparison[3]
Predicted LogP ~2.5 - 3.0Analog Comparison[3][4]

Table 2: Predicted Qualitative Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherHigh The nonpolar chlorobenzene core will interact favorably with nonpolar solvents.
Polar Aprotic Acetone, Acetonitrile, DMSO, THFModerate to High Dipole-dipole interactions are possible, and the ether oxygens can interact with solvent dipoles.
Polar Protic Ethanol, Methanol, WaterLow to Moderate The molecule can accept hydrogen bonds but cannot donate them. Solubility will decrease significantly in highly polar protic solvents like water.

Authoritative Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The isothermal equilibrium (shake-flask) method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[5] This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved compound.

Experimental Workflow

The following diagram outlines the key stages of the isothermal equilibrium method for solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add excess 1-Chloro-4- (dimethoxymethoxy)benzene to a known volume of solvent B Seal vial and place in a temperature-controlled shaker (e.g., 25°C for 24-48h) A->B C Confirm presence of undissolved solid/liquid phase B->C Visual Check D Allow solution to settle C->D E Withdraw supernatant using a filter-equipped syringe (e.g., 0.22 µm PTFE) D->E F Dilute supernatant with mobile phase or solvent E->F G Analyze via calibrated HPLC or UV-Vis Spectrophotometer F->G H Calculate concentration against a standard curve G->H

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Step-by-Step Experimental Protocol

This protocol provides a self-validating system for accurate solubility measurement.

1. Preparation of Standard Solutions (for Calibration):

  • Accurately prepare a stock solution of this compound in the chosen analytical solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

  • Analyze these standards using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve. The curve must have a coefficient of determination (R²) ≥ 0.995 to be considered valid.

2. Preparation of Saturated Solution:

  • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the test solvent in a sealed glass vial. "Excess" is confirmed by the visible presence of an undissolved phase of the solute after agitation.[6]

  • Prepare samples in triplicate for each solvent to ensure statistical validity.

3. Equilibration:

  • Place the sealed vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C ± 0.5 °C).

  • Agitate the mixtures for a sufficient period to reach thermodynamic equilibrium. A duration of 24 to 48 hours is typical. To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h); equilibrium is reached when the measured concentration no longer changes.

4. Sample Collection and Preparation:

  • Remove the vials from the shaker and allow them to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

  • Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any undissolved particles from being collected.[7]

  • Accurately dilute the filtered supernatant with the analytical solvent to a concentration that falls within the linear range of the calibration curve.

5. Quantification and Data Calculation:

  • Analyze the diluted samples using the same analytical method as the calibration standards.

  • Use the regression equation from the calibration curve to determine the concentration of the solute in the diluted sample.

  • Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:

    • Solubility (g/L) = Concentration from Curve (g/L) × Dilution Factor

Data Interpretation and Application

The quantitative data generated should be organized systematically to facilitate analysis and application.

Table 3: Template for Quantitative Solubility Data (at 25 °C)

SolventSolvent ClassSolubility (g/L)Solubility (mol/L)
HexaneNonpolarExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value
DichloromethanePolar AproticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
MethanolPolar ProticExperimental ValueCalculated Value
Logical Framework for Solubility

The relationship between solvent properties and the solute's structural components drives the observed solubility.

G Solute 1-Chloro-4- (dimethoxymethoxy)benzene Aromatic Nonpolar Aromatic Core Solute->Aromatic has a Acetal Polar Acetal Group (H-bond Acceptor) Solute->Acetal has a Nonpolar_Solvent Nonpolar Solvent (e.g., Hexane) Aromatic->Nonpolar_Solvent favors interaction via Van der Waals forces PolarProtic_Solvent Polar Protic Solvent (e.g., Ethanol) Aromatic->PolarProtic_Solvent disfavors interaction PolarAprotic_Solvent Polar Aprotic Solvent (e.g., Acetone) Acetal->PolarAprotic_Solvent favors interaction via Dipole-Dipole forces Acetal->PolarProtic_Solvent interacts via H-bond acceptance

Caption: Key intermolecular interactions influencing solubility.

Practical Implications for Researchers
  • Synthetic Chemistry: Choose a solvent that dissolves reactants sufficiently for a homogeneous reaction mixture, which can improve reaction rates and yields. For product isolation, a solvent pair where the compound has high solubility in one and low solubility in the other is ideal for crystallization.

  • Purification: Solubility data is critical for developing chromatographic methods, guiding the choice of mobile phase composition.

  • Formulation Science: In drug development, selecting a solvent or co-solvent system where the active pharmaceutical ingredient (API) has adequate solubility is a fundamental step in creating liquid dosage forms.[1]

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with care, assuming it may be harmful if swallowed or comes into contact with skin.[8] Standard laboratory safety practices should be employed.[9]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Consult the Safety Data Sheet (SDS) for any known hazards associated with the compound and the solvents being used.[8][10]

Conclusion

This guide provides a dual approach to understanding the solubility of this compound. It offers a predictive analysis based on molecular structure, suggesting high solubility in nonpolar solvents and moderate solubility in polar aprotic solvents. Crucially, it details a rigorous, step-by-step isothermal equilibrium protocol, providing researchers with the tools to generate the precise, quantitative data required for informed scientific and development decisions. Adherence to this methodology will yield a reliable and comprehensive solubility profile, bridging the current information gap for this compound.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • 1-Chloro-4-(dimethoxymethyl)benzene | 3395-81-1. (n.d.). Sigma-Aldrich.
  • EXPERIMENT 1 DETERMIN
  • Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). (n.d.). Cheméo.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility. (n.d.). Chemistry Online @ UTSC.
  • What Factors Are Taken Into Consider
  • 1-Chloro-4-methoxybenzene | CAS#:623-12-1. (2025, August 25). Chemsrc.
  • 5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019, August 9). European Medicines Agency.
  • 1-Chloro-4-(diethoxymethyl)
  • Benzene, 1-chloro-4-methoxy-. (n.d.). NIST WebBook.
  • SAFETY DATA SHEET. (2023, September 27). Fisher Scientific.
  • 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene Properties. (2025, October 15). EPA.
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). ACS.
  • An In-depth Technical Guide to the Solubility of (1-Chloro-1-methylethyl)benzene in Organic Solvents. (n.d.). Benchchem.
  • Benzene. (2025, August 28). CCOHS.

Sources

1-Chloro-4-(dimethoxymethoxy)benzene CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Chloro-4-(dimethoxymethyl)benzene and 1-Chloro-4-(dimethoxymethoxy)benzene: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of two structurally related aromatic compounds, 1-Chloro-4-(dimethoxymethyl)benzene and this compound, for researchers, scientists, and professionals in drug development. The guide covers their chemical identities, synthesis protocols, physicochemical properties, and potential applications, with a focus on providing practical insights and methodologies.

CAS Number: 3395-81-1[1]

Molecular Identifiers and Physicochemical Properties

1-Chloro-4-(dimethoxymethyl)benzene is a halogenated aromatic acetal. The presence of the chloro- and dimethoxymethyl- functional groups makes it a versatile intermediate in organic synthesis. A summary of its key identifiers and properties is presented below.

IdentifierValueSource
IUPAC Name 1-Chloro-4-(dimethoxymethyl)benzeneSigma-Aldrich
Synonyms 4-Chlorobenzaldehyde dimethyl acetalSigma-Aldrich
CAS Number 3395-81-1[1]
Molecular Formula C₉H₁₁ClO₂[1]
Molecular Weight 186.64 g/mol
Canonical SMILES COC(C1=CC=C(C=C1)Cl)OCPubChem
InChI Key YRNBYTFFWMWTGG-UHFFFAOYSA-N
Physical Form Colorless to yellow liquid
Purity Typically ≥95%
Storage Store in a dry, well-ventilated area under an inert atmosphere at room temperature.

Synthesis of 1-Chloro-4-(dimethoxymethyl)benzene

The most common and straightforward synthesis of 1-Chloro-4-(dimethoxymethyl)benzene involves the acid-catalyzed acetalization of 4-chlorobenzaldehyde with methanol.

Synthesis_of_1-Chloro-4-(dimethoxymethyl)benzene 4-chlorobenzaldehyde 4-Chlorobenzaldehyde product 1-Chloro-4-(dimethoxymethyl)benzene 4-chlorobenzaldehyde->product methanol Methanol (2 eq.) methanol->product acid_catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) acid_catalyst->product water Water product->water Synthesis_of_this compound 4-chlorophenol 4-Chlorophenol product This compound 4-chlorophenol->product mom_cl Chloromethyl methyl ether (MOM-Cl) mom_cl->product base Base (e.g., DIPEA) base->product salt DIPEA·HCl product->salt

Sources

Technical Deep Dive: Reactivity Profile of Chloro-Substituted Dimethoxymethoxy Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Chloro-Substituted Dimethoxymethoxy Benzenes .

Editorial Note on Nomenclature: The term "Dimethoxymethoxy" refers to the Dimethoxymethyl ether (DMM) group (


), a specific acetal-based protecting group for phenols. However, in high-throughput synthesis, this term is frequently conflated with Bis(methoxymethoxy)  (MOM) derivatives or simply Chloro-dimethoxybenzenes  (e.g., chlorinated veratrole).
To ensure maximum utility for drug development professionals, this guide focuses on the Chloro-substituted DMM/MOM-protected Phenol  scaffold, while drawing necessary comparative data from the Chloro-dimethoxybenzene  class.

Executive Summary

Chloro-substituted dimethoxymethoxy benzenes represent a specialized class of "masked" polyphenols used as high-value intermediates in the synthesis of isoquinoline alkaloids, biaryl pharmacophores, and resorcinolic lipids. Their utility lies in the orthogonal reactivity of their substituents:

  • The Chloro Group (

    
    ):  Serves as a handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or a blocking group to force regioselectivity.
    
  • The Dimethoxymethoxy Group (

    
    , DMM):  Acts as a robust Directed Metalation Group (DMG) superior to simple methoxy ethers, while remaining labile to specific acidic conditions, allowing for late-stage phenol reveal.
    

This guide details the electronic landscape, lithiation protocols, and coupling dynamics of this scaffold.

Structural & Electronic Landscape

The reactivity of this scaffold is defined by the competition between the inductive withdrawal of the chlorine atom and the resonance donation of the oxygen-based groups.

Electronic Push-Pull Analysis
  • Chloro Substituent:

    • Effect: Inductively withdrawing (

      
      ), Weakly resonance donating (
      
      
      
      ).
    • Result: Deactivates the ring toward electrophilic attack but directs ortho/para due to lone pair donation. Acidifies adjacent protons (facilitating lithiation).

  • Dimethoxymethoxy (DMM) Group:

    • Effect: Strongly resonance donating (

      
      ).
      
    • Result: Strongly activates the ring toward electrophiles.

    • Chelation: The acetal oxygens possess high Lewis basicity, coordinating lithium cations effectively.

Regioselectivity Map

In an Electrophilic Aromatic Substitution (


) context, the DMM group dominates  the directing effect over the chlorine. However, in Directed Ortho Metalation (DoM), the synergy between the groups dictates the outcome.
Reaction TypeDominant DirectorPreferred PositionMechanistic Driver
Lithiation (DoM) DMM > Cl Ortho to DMMCoordination (CIPE) + Acidity
Electrophilic Subst. DMM >> Cl Para to DMMResonance Stabilization (

)
Nucleophilic Subst. Cl Ipso at ClOxidative Addition (Pd/Ni)

Primary Reactivity: Directed Ortho Metalation (DoM)

The most powerful application of chloro-dimethoxymethoxy benzenes is the ability to functionalize the ring via DoM. The DMM group is a Tier-1 DMG (Directed Metalation Group), often outcompeting simple methoxy groups.

The "Cooperative" vs. "Competitive" Lithiation

When the Cl and DMM groups are meta to each other, they act cooperatively to acidify the C2 position (between them).

  • Scenario A: Cooperative Effect (1-DMM-3-Cl-benzene)

    • Lithiation occurs exclusively at C2 (between Cl and DMM).

    • Reason: The proton is flanked by two withdrawing groups (inductive effect of Cl, coordination of DMM).

  • Scenario B: Competitive Effect (1-DMM-4-Cl-benzene)

    • Lithiation occurs ortho to DMM (C2).

    • Reason: DMM coordination dominates; Cl is too far to direct via acidity, though it exerts a general inductive acidification.

Experimental Protocol: Regioselective Lithiation

Objective: Formylate 1-chloro-3-(dimethoxymethoxy)benzene at the C2 position.

Reagents:

  • Substrate: 1-chloro-3-(dimethoxymethoxy)benzene

  • Base:

    
    -Butyllithium (2.5 M in hexanes) or 
    
    
    
    -BuLi (for difficult substrates)
  • Solvent: Anhydrous THF (Critical for coordination)

  • Electrophile: DMF (N,N-Dimethylformamide)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add substrate (1.0 equiv) and anhydrous THF (

    
     concentration).
    
  • Cooling: Cool the solution to -78°C (acetone/dry ice bath). Note: DMM groups are stable to base but can cleave if the quench is too acidic and warm.

  • Metalation: Add

    
    -BuLi (1.1 equiv) dropwise over 20 mins.
    
    • Observation: A color change (often yellow/orange) indicates formation of the aryl-lithium species.

    • Incubation: Stir at -78°C for 1 hour. (Do not warm, or "lithium migration" or benzyne formation may occur).

  • Quench: Add DMF (1.5 equiv) dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc.[1]
    
    • Caution: Avoid strong acids (HCl) during workup to preserve the DMM acetal. Use buffered solutions if possible.

Visualization: DoM Pathway

DoM_Pathway cluster_legend Mechanism Logic Substrate Chloro-DMM Benzene Complex Pre-Lithiation Complex (Li...O Coordination) Substrate->Complex + n-BuLi / -78°C Lithiated Ortho-Lithiated Species (Stabilized) Complex->Lithiated Deprotonation (CIPE) Electrophile Electrophile Addition (E+) Lithiated->Electrophile + Electrophile (DMF/I2) Product Functionalized Product Electrophile->Product Quench Info DMM group chelates Li, directing it to the ortho proton.

Caption: Directed Ortho Metalation (DoM) mechanism driven by the Dimethoxymethoxy (DMM) group's coordination ability.

Cross-Coupling Capabilities (Pd/Ni Catalysis)

The chloro substituent serves as a latent handle for biaryl synthesis. While aryl chlorides are less reactive than bromides/iodides, the electron-rich nature of the DMM/alkoxy group can make oxidative addition challenging (electron-rich rings are less electrophilic).

Catalyst Selection Matrix

For Chloro-Dimethoxymethoxy Benzenes, standard


 often fails. Advanced phosphine ligands are required.
ReactionRecommended Catalyst SystemRationale
Suzuki-Miyaura

+ SPhos or XPhos
Buchwald ligands facilitate oxidative addition into electron-rich aryl chlorides.
Buchwald-Hartwig

+ BINAP or BrettPhos
Required to prevent

-hydride elimination and ensure amination over reduction.
Negishi

+ dPpe
Nickel is often superior for sterically hindered or electron-rich aryl chlorides.
Stability Warning

The DMM group is stable under basic coupling conditions (


, 

). However, Lewis acidic byproducts (e.g., Boron species in Suzuki coupling) can occasionally trigger partial deprotection if reaction times are prolonged at high heat (>100°C).
  • Optimization: Use anhydrous conditions or non-protic cosolvents (Dioxane/DMF) rather than alcohols.

Deprotection & Stability Profile

The DMM group is an acetal (


). Its stability profile is distinct from the methyl ether (

) and methoxymethyl ether (

).
Comparative Stability Table
Protecting GroupStructureStability to Base (Li/NaH)Stability to Acid (HCl/TFA)Cleavage Condition
Methyl (Me)

ExcellentExcellent

or

(Harsh)
MOM

ExcellentGood

or

DMM

Excellent Poor (Labile) Dilute acid (AcOH/H2O) or Pyridinium p-toluenesulfonate (PPTS)
Strategic Advantage

The DMM group allows for orthogonal deprotection . You can cleave a DMM group with mild acid (preserving other esters or sensitive groups) while leaving a methyl ether intact. This is crucial for synthesizing polyphenolic natural products where specific hydroxyls must be revealed sequentially.

References

  • Snieckus, V. (1990). Directed ortho metalation.[2][3][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[7] Link

  • Gissot, A., et al. (2002).[2] Directed ortho-Metalation, a New Insight into Organosodium Chemistry.[2] Angewandte Chemie International Edition.[2] Link

  • Fiorini, D., et al. (2010).[8] The Natural Compound Climacostol as a Prodrug Strategy Based on pH Activation. (Discusses MOM/DMM stability). PubMed. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for DMM/MOM stability). Wiley-Interscience.
  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. (Pd-catalyzed coupling of aryl chlorides). University Science Books.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-Chloro-4-(dimethoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(dimethoxymethoxy)benzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A comprehensive review of publicly available chemical databases and scientific literature reveals a notable absence of experimentally determined physical constants for this specific molecule. This guide addresses this information gap by providing a robust framework for the experimental characterization of this compound. It outlines detailed protocols for determining key physical properties, with a primary focus on melting point analysis, a critical indicator of purity and identity. Furthermore, this document provides a comparative analysis of structurally related compounds to offer a predictive context for the physical characteristics of the title compound.

Molecular Overview and Calculated Properties

This compound possesses a chlorobenzene core functionalized with a dimethoxymethoxy group. The acetal functionality suggests potential for use as a protecting group for the corresponding phenol. While experimental data is scarce, fundamental molecular properties can be calculated from its structure.

Figure 1: Chemical Structure of this compound.

Table 1: Calculated Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₁ClO₃
Molecular Weight202.63 g/mol
CAS Number64736-12-3

Comparative Physicochemical Data of Structurally Analogous Compounds

To establish a reasonable expectation for the physical properties of this compound, it is instructive to examine the known constants of structurally similar molecules. The presence of the chloro and oxygen-containing substituents will influence properties such as melting point, boiling point, and solubility.

Table 2: Physical Properties of Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Chloro-4-methoxybenzene623-12-1C₇H₇ClO142.58-18[1][2]198-202[2]
1-Chloro-4-(methoxymethyl)benzene1195-44-4C₈H₉ClO156.61Not AvailableNot Available
1-Chloro-4-(dimethoxymethyl)benzene3395-81-1C₉H₁₁ClO₂186.64Not AvailableNot Available
1-Chloro-4-(chloromethyl)benzene104-83-6C₇H₆Cl₂161.0327-28[3]221[3]
2-Chloro-4-nitroanisole4920-79-0C₇H₆ClNO₃187.5894Not Available

This comparative data suggests that the physical state of this compound at room temperature is not immediately obvious. The larger molecular weight and potential for dipole-dipole interactions from the additional oxygen atoms compared to 1-Chloro-4-methoxybenzene might lead to a higher melting point, potentially a solid at room temperature.

Experimental Determination of Melting Point: A Validated Protocol

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[4] For a pure compound, this transition occurs over a narrow range, typically less than 1°C.[5] The presence of impurities will typically depress the melting point and broaden the melting range. The following protocol outlines a robust method for determining the melting point of a novel compound like this compound.

Principle of Melting Point Determination

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded as the melting range.

Materials and Equipment
  • Melting point apparatus (e.g., DigiMelt, Thomas-Hoover Uni-Melt)

  • Capillary tubes (open at one end)

  • Sample of this compound (must be dry and crystalline)[4]

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Long glass tube for packing

Step-by-Step Experimental Workflow
  • Sample Preparation :

    • Ensure the sample is completely dry. If necessary, dry the sample in a desiccator over a drying agent.[4]

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[4]

    • Place a small amount of the powdered sample on a clean, dry surface.

  • Loading the Capillary Tube :

    • Press the open end of a capillary tube into the pile of the sample. A small amount of solid should enter the tube.[6]

    • Invert the tube so the closed end is facing down. Gently tap the closed end on a hard surface to cause the solid to fall to the bottom.[7]

    • To ensure tight packing, drop the capillary tube, closed end down, through a long, narrow tube (e.g., a piece of glass tubing) onto the benchtop. The bouncing action will compact the sample.[6]

    • Repeat until the sample is packed to a height of 2-3 mm.

  • Melting Point Measurement :

    • Place the packed capillary tube into the sample holder of the melting point apparatus.[8]

    • Rapid Determination (optional but recommended for unknown samples) : If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C per minute) to get a preliminary, approximate melting range.[7][8]

    • Accurate Determination :

      • Allow the apparatus to cool to at least 20°C below the approximate melting point.[6]

      • Set the heating rate to a medium pace until the temperature is about 15-20°C below the expected melting point.[6]

      • Reduce the heating rate to 1-2°C per minute.[7] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[6]

      • Observe the sample closely through the magnifying eyepiece.

      • Record the temperature at which the first drop of liquid is observed (T₁).

      • Record the temperature at which the last crystal of the solid melts (T₂).

      • The melting point is reported as the range T₁ - T₂.

  • Mixed Melting Point for Identity Confirmation :

    • To confirm the identity of an unknown compound against a known standard, a mixed melting point determination can be performed.[5]

    • A 50:50 mixture of the unknown compound and the known compound is prepared.

    • The melting point of the mixture is determined.

    • If there is no depression or broadening of the melting range compared to the individual compounds, the two substances are likely identical.[5]

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_result Result Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Sample into Capillary Grind->Load Pack Pack Sample Tightly (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Rapidly (Approx. MP) Insert->Heat Cool Cool Down Heat->Cool SlowHeat Heat Slowly (1-2°C/min) Cool->SlowHeat Record Record T1 and T2 SlowHeat->Record Report Report Melting Range (T1 - T2) Record->Report

Figure 2: Workflow for Melting Point Determination.

Conclusion and Future Directions

While the basic molecular identity of this compound is established, it remains a largely uncharacterized compound. This guide underscores the significant gap in publicly available experimental data. For this molecule to be effectively utilized in research and development, a thorough physicochemical characterization is essential. Future work should prioritize the synthesis and purification of an analytical sample, followed by the experimental determination of its fundamental physical constants, including melting point, boiling point, and solubility in various solvent systems. This foundational data is a prerequisite for any subsequent investigation into its synthetic utility or biological activity.

References

  • Cheméo. Chemical Properties of Benzene, 4-chloro-1-(dimethoxymethyl)- (CAS 3395-81-1). [Link]

  • National Taiwan Normal University. Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

  • University of Colorado Boulder. DETERMINATION OF MELTING POINTS. [Link]

  • Chemsrc. 1-Chloro-4-methoxybenzene | CAS#:623-12-1. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). [Link]

  • Mol-Instincts. 1-chloro-4-methoxybenzene - 623-12-1, C7H7ClO, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Seton Hall University. Experiment 1 - Melting Points. [Link]

  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. [Link]

  • PubChem. 1-Chloro-4-(methoxymethyl)benzene. [Link]

  • Mol-Instincts. 1-chloro-4-(chloromethyl)benzene - 104-83-6, C7H6Cl2, density, melting point, boiling point, structural formula, synthesis. [Link]

Sources

Methodological & Application

Application Note: Optimizing Suzuki-Miyaura Coupling of 1-Chloro-4-(dimethoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 1-Chloro-4-(dimethoxymethoxy)benzene . This substrate presents a dual challenge in organic synthesis:

  • Electronic Deactivation: The para-alkoxy substituent functions as a strong electron-donating group (EDG), significantly increasing the electron density at the C-Cl bond. This raises the activation energy required for the oxidative addition step, rendering standard catalysts (e.g., Pd(PPh₃)₄) ineffective.

  • Acetal Sensitivity: The dimethoxymethoxy (

    
    ) moiety acts as a masked phenol. While stable under basic coupling conditions, it is highly labile to acidic hydrolysis, requiring tailored workup procedures.
    

This guide provides a validated protocol using Buchwald-type precatalysts (XPhos Pd G4) to achieve >90% conversion while preserving the protecting group.

Mechanistic Insight & Catalyst Selection

The "Electron-Rich Chloride" Problem

In Palladium-catalyzed cross-coupling, the rate-limiting step for aryl chlorides is Oxidative Addition .

  • Aryl Iodides/Bromides: Weak C-X bonds allow facile insertion of Pd(0).

  • Neutral Aryl Chlorides: Stronger bonds require electron-rich ligands.

  • This compound: The oxygen atom at the para position donates electron density into the aromatic ring via resonance (+M effect). This strengthens the C-Cl bond further, making it resistant to oxidative addition by conventional Pd species.

Ligand Strategy: The Dialkylbiaryl Phosphine Solution

To overcome this barrier, the catalyst system must be highly electron-rich (to push electron density onto the metal center) and sterically bulky (to facilitate the reductive elimination step).

Recommended Ligands:

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): The gold standard for unactivated and electron-rich aryl chlorides.

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): Excellent alternative, particularly if the boronic acid partner is sterically hindered.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical energy barrier imposed by the substrate's electronics.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Substrate Substrate: This compound Substrate->OxAdd High Barrier due to Electron-Rich Ring PdII_ArX Pd(II) Intermediate [L-Pd(Ar)(Cl)] OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet + Activated Boronate Boronic Boronic Acid/Ester + Base (OH-) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the electron-rich nature of the this compound substrate.

Optimized Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv).

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) (1.0 – 2.0 mol%).

    • Note: If G4 is unavailable, generate in situ using Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground (2.0 – 3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or THF / Water (10:1).

    • Note: Water is essential for the activation of the boronic acid, but excess water may hydrolyze the acetal if the pH drops.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Equip a reaction vial with a magnetic stir bar and a septum cap.

    • Charge the vial with the Aryl Chloride (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Crucial Step: If using solid XPhos Pd G4 precatalyst, add it now (1.5 mol%). If using a liquid catalyst stock, add later.

    • Evacuate the vial and backfill with Argon (repeat 3 times).

  • Solvent Addition:

    • Add 1,4-Dioxane and degassed water (4:1 v/v) via syringe.

    • Concentration should be approximately 0.1 M to 0.2 M with respect to the aryl chloride.

  • Reaction:

    • Heat the sealed vial to 80°C .

    • Monitor conversion via HPLC or UPLC after 2 hours.

    • Target: >95% conversion of the Aryl Chloride.[1]

  • Workup (Acetal-Safe):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 1: Water.[2]

    • Wash 2: Brine.

    • Do NOT use HCl or acidic ammonium chloride. The dimethoxymethoxy group hydrolyzes rapidly below pH 5.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography.

    • Stationary Phase: Silica gel (neutralized with 1% Et₃N if the product is highly acid-sensitive).

    • Eluent: Hexanes/EtOAc gradient.

Optimization & Troubleshooting Guide

If the standard protocol yields low conversion, use the following decision matrix to troubleshoot.

Comparative Data: Ligand Screening

Conditions: 1.0 eq Ar-Cl, 1.5 eq Ph-B(OH)2, 2 eq K3PO4, Dioxane/H2O, 80°C, 2h.

Ligand SystemCatalyst LoadingConversion (%)Observation
Pd(PPh₃)₄ 5 mol%< 10%Oxidative addition failure. Ligand too electron-poor.
Pd(dppf)Cl₂ 3 mol%35%Moderate reactivity, slow kinetics.
Pd(OAc)₂ / SPhos 2 mol%88%Good conversion, some protodeboronation of partner.
XPhos Pd G4 1.5 mol% > 98% Optimal. Fast initiation, high stability.
BrettPhos Pd G4 1.5 mol%92%Excellent, but overkill (usually for amination).
Troubleshooting Workflow

Troubleshooting Start Low Yield / Incomplete Conversion Check1 Is Starting Material (Ar-Cl) remaining? Start->Check1 OxAddFail Oxidative Addition Failure Check1->OxAddFail Yes Check2 Is Ar-Cl consumed but no Product? Check1->Check2 No Sol1 Switch to XPhos or SPhos Increase Temp to 100°C OxAddFail->Sol1 SideRxn Protodeboronation of Boronic Acid or Homocoupling Check2->SideRxn Yes Sol2 Use anhydrous THF Switch base to CsF or K2CO3 SideRxn->Sol2

Figure 2: Decision tree for troubleshooting reaction failures based on crude HPLC analysis.

Deprotection Strategy (Post-Coupling)

The utility of the dimethoxymethoxy group lies in its ability to mask a phenol. Once the biaryl system is constructed, the protecting group can be removed to reveal the free hydroxyl group.

  • Reagent: 1M HCl in MeOH or TFA/DCM (1:4).

  • Conditions: Room temperature, 15-30 minutes.

  • Mechanism: Acid-catalyzed hydrolysis of the acetal releases the phenol, methanol, and methyl formate (or formaldehyde/methanol depending on exact acetal structure).

References

  • Buchwald Ligands (SPhos/XPhos)

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3]

  • Buchwald G4 Precatalysts

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of a New Generation of Palladacycle Precatalysts. The Journal of Organic Chemistry.
    • [Source: J. Org.[4][5][6] Chem. 2014, 79, 4161–4166]([Link])

  • Suzuki Coupling in Water (Micellar/Green Chemistry)

    • Lipshutz, B. H., & Ghorai, S. (2008).
  • Acetal Protecting Group Stability: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General Reference for Acetal Stability).

Sources

Application Note: Regioselective Lithiation of 1-Chloro-4-(dimethoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the regioselective functionalization of 1-Chloro-4-(dimethoxymethoxy)benzene .

The guide addresses the specific challenge of distinguishing between Directed Ortho Metalation (DoM) and Lithium-Halogen Exchange (Li-Hal) , ensuring high-fidelity generation of the target lithiated species.

Executive Summary

This compound presents a classic chemoselectivity challenge in organolithium chemistry. The molecule contains two potential reactive sites:[1]

  • The C-Cl bond: Susceptible to Lithium-Halogen exchange (Li-Hal).[1]

  • The C-H bond ortho to the alkoxy group: Susceptible to Directed Ortho Metalation (DoM).

Core Directive: Under standard kinetic conditions (n-BuLi, THF, -78°C), the (dimethoxymethoxy) group (functionally analogous to a Methoxymethoxy or MOM group) acts as a powerful Directed Metalation Group (DMG). It coordinates the lithium aggregate, directing deprotonation to the C3 position (ortho to the oxygen, meta to the chlorine). Lithium-Halogen exchange at the C1 position is kinetically disfavored for aryl chlorides using n-BuLi at low temperatures, making DoM the dominant pathway .

Target Species: 1-Chloro-3-lithio-4-(dimethoxymethoxy)benzene.

Chemical Context & Structural Analysis[2][3]

Substrate Identity: The "Dimethoxymethoxy" Group

The term "dimethoxymethoxy" typically refers to the dimethoxymethyl ether moiety [


], an orthoester-type protecting group. However, in practical synthesis literature, this nomenclature is occasionally used interchangeably (albeit imprecisely) with the Methoxymethoxy (MOM)  group [

].
  • Structural Implication: Both groups possess the critical 1,3-oxygen motif required for chelation-controlled lithiation.

  • Reactivity Profile: The protocol below is optimized for this oxygen-chelated DoM pathway. The acetal/orthoester nature of the group requires strict anhydrous conditions and basic workups to prevent hydrolysis.

Mechanism: Complex Induced Proximity Effect (CIPE)

The reaction proceeds via the CIPE model. The ether oxygen lone pairs coordinate the lithium atom of the alkyllithium aggregate (typically a tetramer or hexamer). This pre-complexation brings the basic alkyl group into proximity with the ortho-proton, lowering the activation energy for deprotonation.

DoM_Mechanism cluster_legend Pathway Logic Substrate 1-Chloro-4- (dimethoxymethoxy)benzene Complex Pre-Lithiation Complex (CIPE) Substrate->Complex + n-BuLi / THF Coordination TS Transition State (Agostic Interaction) Complex->TS Deprotonation Product 3-Lithio Species (Chelated) TS->Product - BuH Note The DMG (Dimethoxymethoxy) anchors the Li, preventing random attack or Cl-exchange.

Caption: Mechanistic pathway for the Directed Ortho Metalation (DoM) of this compound via CIPE.

Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (High purity, dried azeotropically with toluene if necessary).

  • Organolithium: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes.[1] Must be titrated prior to use (e.g., using N-pivaloyl-o-toluidine or diphenylacetic acid).

  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone or passed through activated alumina columns).

  • Additive (Optional): TMEDA (N,N,N',N'-Tetramethylethylenediamine). Use 1.05 equiv if lithiation is sluggish; however, for this substrate, THF alone is usually sufficient.

  • Atmosphere: Argon or Nitrogen (positive pressure).

Step-by-Step Methodology
Step 1: System Preparation
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum.

  • Backfill with Argon/Nitrogen (repeat 3 times).

  • Cool the flask to -78°C using a Dry Ice/Acetone bath.

Step 2: Substrate Solubilization
  • Dissolve 1.0 equivalent of This compound in anhydrous THF (concentration ~0.1 M to 0.2 M).

  • Inject the solution into the cooled flask.

  • Allow the solution to equilibrate at -78°C for 10 minutes.

Step 3: Lithiation (The Critical Step)
  • Add 1.1 equivalents of n-BuLi dropwise via syringe over 10–15 minutes.

    • Note: Addition should be slow to maintain internal temperature below -70°C.

  • Stir the mixture at -78°C for 1 hour .

    • Checkpoint: The solution may turn a slight yellow or orange color, indicating the formation of the aryllithium species.

    • Regioselectivity Note: Do not warm above -40°C. Higher temperatures may trigger benzyne formation or slow Li-Hal exchange at the chloride position.

Step 4: Electrophile Trapping
  • Add 1.2–1.5 equivalents of the desired electrophile (dissolved in THF if solid) dropwise.

    • Common Electrophiles: DMF (for aldehyde), Iodine (for iodide), B(OMe)3 (for boronic acid), CO2 (for carboxylic acid).

  • Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature (unless the electrophile is thermally unstable).

Step 5: Quenching & Workup [2]
  • Quench with saturated aqueous NH₄Cl (or NaHCO₃ if the product is acid-sensitive, which acetals/orthoesters are).

  • Extract with EtOAc or Et₂O (3x).[1]

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Data Presentation: Electrophile Scope (Representative)
Electrophile (E+)Product Structure (3-Substituted)Expected YieldNotes
DMF 2-Chloro-5-(dimethoxymethoxy)benzaldehyde85-92%Standard DoM check.
I₂ 1-Chloro-3-iodo-4-(dimethoxymethoxy)benzene80-88%Keep dark; wash with Na₂S₂O₃.
B(OiPr)₃ [2-Chloro-5-(dimethoxymethoxy)phenyl]boronic acid75-85%Hydrolysis of ester required.
CO₂ (s) 2-Chloro-5-(dimethoxymethoxy)benzoic acid80-90%Acidify carefully to pH 4-5.

Troubleshooting & Optimization

Li-Hal Exchange vs. DoM

While DoM is favored, trace Li-Hal exchange (replacing Cl with Li) can occur if the temperature is too high or if t-BuLi is used by mistake.

  • Diagnostic: Quench an aliquot with D₂O.

    • DoM Product: Deuterium incorporation at C3 (NMR: loss of one aromatic signal, splitting pattern change).

    • Li-Hal Product: Deuterium at C1 (Loss of Cl, formation of Ph-D).

    • Correction: If Li-Hal is observed, ensure temperature is strictly -78°C and reduce reaction time.

Stability of the Protecting Group

The "dimethoxymethoxy" (orthoester/acetal) group is stable to base (n-BuLi) but highly labile to acid .

  • Critical Control: Ensure the quench is buffered (NaHCO₃/NH₄Cl). Do not use HCl for workup. Silica gel chromatography should be done with 1% Triethylamine in the eluent to prevent deprotection on the column.

Workflow Visualization

Workflow Start Start: this compound Prep Dissolve in THF, Cool to -78°C Start->Prep Lithiation Add n-BuLi (1.1 eq) Stir 1h @ -78°C Prep->Lithiation Check Checkpoint: Color Change (Yellow/Orange) Lithiation->Check Trap Add Electrophile (E+) Warm to RT Check->Trap Proceed Workup Quench (Sat. NH4Cl/NaHCO3) Extract & Purify Trap->Workup

Caption: Operational workflow for the lithiation and functionalization process.

References

  • Snieckus, V. (1990). Directed Ortho Metalation.[1][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Gschwend, H. W., & Rodriguez, H. R. (1979).[4] Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1–360. Link

  • BenchChem Application Note. (2025). Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.[1] (Cited for comparative protocol on MOM-protected haloarenes).

  • Schlosser, M. (2005). The "Optional" Site Selectivity of Organometallic Reagents. Angewandte Chemie International Edition, 44(3), 376–393.

Sources

Application Note: Selective Deprotection of the Dimethoxymethyl (DMM) Ether

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring high-precision control over orthogonal protecting group strategies. It addresses the Dimethoxymethyl (DMM) ether—often referred to in literature as the dimethoxymethoxy substituent (


).

Note on Nomenclature: The term "dimethoxymethoxy" is chemically specific to the Dimethoxymethyl (DMM) group (an acyclic orthoester). However, in some older or less rigorous literature, it is occasionally used erroneously to describe Bis(methoxymethoxy) derivatives (molecules with two MOM groups). This guide focuses on the chemically accurate DMM orthoester , a unique group that offers "ultra-labile" protection distinct from standard acetals like MOM or THP.

Executive Summary & Strategic Utility

The Dimethoxymethyl (DMM) ether (


) is an acyclic orthoester protecting group for hydroxyl functionalities. Unlike standard acetals (e.g., MOM, THP, EE), the DMM group is an orthoester , rendering it significantly more acid-labile.

Key Strategic Advantages:

  • Ultra-Mild Cleavage: Can be removed under conditions that leave MOM (Methoxymethyl), SEM (2-(Trimethylsilyl)ethoxymethyl), and even some silyl ethers intact.

  • Orthogonality: Permits the selective deprotection of a specific alcohol in the presence of other acetal-protected alcohols.

  • No Lewis Acid Requirement: Unlike MOM, which often requires strong acids or Lewis acids (e.g.,

    
    , 
    
    
    
    ), DMM cleaves with weak protic acids.

This guide details the mechanistic basis for this selectivity and provides validated protocols for its removal.

Chemical Identity & Mechanism[1][2][3][4]

Structural Distinction

It is critical to distinguish DMM from the structurally similar MOM group.

FeatureDMM (Dimethoxymethyl) MOM (Methoxymethyl)
Structure


Class Orthoester Acetal
Acid Stability Low (Cleaves at pH 4-5)Moderate/High (Requires pH < 1 or Lewis Acid)
Leaving Group Dimethoxycarbenium ion (stabilized by 2 oxygens)Methoxycarbenium ion (stabilized by 1 oxygen)
Mechanism of Hydrolysis

The extreme lability of the DMM group arises from the formation of a dialkoxy-stabilized carbocation intermediate. Upon protonation, the orthoester collapses to a stable cation, which rapidly hydrates to a formate ester and eventually the free alcohol.

DMM_Hydrolysis Substrate DMM Ether R-O-CH(OMe)₂ Protonated Protonated Intermediate Substrate->Protonated + H⁺ Cation Dialkoxy Carbenium Ion [CH(OMe)₂]⁺ Protonated->Cation - R-OH (Slow step?) or - MeOH Cation_A Oxocarbenium R-O(+)=CH-OMe Protonated->Cation_A - MeOH Hemiortho Hemiorthoester Intermediate Products Free Alcohol (R-OH) + Methyl Formate + MeOH Hemiortho->Products Collapse Cation_A->Hemiortho + H₂O caption Figure 1: Acid-catalyzed hydrolysis mechanism of the Dimethoxymethyl (DMM) ether. The stabilization of the oxocarbenium ion by the second methoxy group lowers the activation energy relative to MOM ethers, facilitating milder cleavage.

Validated Deprotection Protocols

The following protocols are ranked by mildness. Method A is the standard for high selectivity.

Protocol A: Catalytic Pyridinium p-Toluenesulfonate (PPTS)

Best for: Selective cleavage of DMM in the presence of MOM, THP, TBDMS, or Benzyl groups. Mechanism: Mild protic acid catalysis (


).

Materials:

  • Substrate (DMM ether)[1]

  • Pyridinium p-toluenesulfonate (PPTS)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step:

  • Dissolution: Dissolve the substrate (

    
    ) in anhydrous MeOH (
    
    
    
    concentration).
  • Catalyst Addition: Add PPTS (

    
    ).
    
  • Reaction: Stir at Room Temperature (25°C) .

    • Monitoring: Check TLC every 15 minutes. DMM cleavage is typically complete within 30–60 minutes.

    • Note: MOM ethers typically require reflux or stronger acid (TsOH) to cleave under these conditions.

  • Quench: Add a drop of Triethylamine (

    
    ) or solid 
    
    
    
    to neutralize.
  • Workup: Concentrate under reduced pressure. Resuspend in EtOAc/Hexanes and filter through a silica plug if necessary.

Yield: Typically >90%.

Protocol B: Acetic Acid Hydrolysis

Best for: Substrates sensitive to pyridinium salts or when a metal-free, completely volatile system is required.

Materials:

  • Glacial Acetic Acid (

    
    )
    
  • Water[2]

  • THF (as co-solvent for solubility)

Step-by-Step:

  • Prepare a solution of AcOH : THF : Water (4 : 2 : 1) .

  • Dissolve the substrate in the mixture.

  • Stir at Room Temperature .

  • Time: 1–3 hours.

  • Workup: Dilute with Toluene (to aid AcOH removal) and concentrate in vacuo. Repeat toluene co-evaporation twice.

Protocol C: Selective Lewis Acid Cleavage (Magnesium Bromide)

Best for: Complex substrates with multiple acid-sensitive groups where proton sources must be minimized.

Materials:

  • Magnesium Bromide Diethyl Etherate (

    
    )
    
  • Solvent: Nitromethane (

    
    ) or Ether
    

Step-by-Step:

  • Dissolve substrate in

    
     or 
    
    
    
    .
  • Add

    
     (
    
    
    
    ).
  • Stir at 0°C to RT .

  • Selectivity: This condition can cleave DMM and MEM, but often leaves simple MOM ethers intact at low temperatures due to the chelation requirement of the orthoester oxygens.

Selectivity & Compatibility Data

The DMM group occupies a unique niche in the stability ladder. It is less stable than acetals but more stable than silyl ethers to fluoride.

Table 1: Comparative Acid Stability ( for cleavage)
ConditionDMM (Orthoester)MOM (Acetal)THP (Acetal)TBDMS (Silyl)
PPTS / MeOH, 25°C < 1 h (Cleaves)Stable (> 24 h)Stable / SlowStable
AcOH / H2O, 25°C < 2 h (Cleaves)StableSlow CleavageStable
TsOH / MeOH, 25°C mins (Rapid)Slow / CleavesCleavesDesilylates
TFA / DCM, 0°C Instant CleavesCleavesCleaves
TBAF / THF StableStableStableCleaves
Decision Tree for Condition Selection

DecisionTree Start Start: Deprotect DMM Ether CheckMOM Are MOM or THP groups present? Start->CheckMOM Yes Use Protocol A: PPTS / MeOH, 25°C (Stops at DMM cleavage) CheckMOM->Yes Yes No No CheckMOM->No No CheckSilyl Are acid-labile Silyl groups (TBS/TES) present? CheckSilyl->Yes Yes CheckSilyl->No No No->CheckSilyl YesSilyl Use Protocol B: AcOH / THF / Water (Mild, preserves some silyls) NoSilyl Use Standard Acid: TsOH / MeOH or HCl/MeOH (Fastest) caption Figure 2: Strategic selection of deprotection conditions based on functional group compatibility.

Troubleshooting & Common Pitfalls

The "Formate" Trap

Observation: After acid treatment, TLC shows a new spot, but NMR indicates the presence of a carbonyl proton (


) and loss of only one methyl group.
Cause:  The orthoester hydrolyzed to the Formate Ester  (

) rather than the free alcohol. This is common in anhydrous conditions. Solution: Add a small amount of water or dilute aqueous base (

) to hydrolyze the formate ester to the alcohol.
Confusion with "Bis-MOM"

Issue: The protocol doesn't work; the group is stable to PPTS. Diagnosis: Verify the structure.[1][3][4] If the group is actually two separate MOM groups on a benzene ring (often called "dimethoxymethoxy" in older texts), PPTS will not work. Correction: Use 6M HCl / MeOH or


  (standard MOM deprotection conditions).

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter on Protection of Alcohols: Orthoesters).
  • Patel, D. V.; VanMiddlesworth, F.; Donaubauer, J.; Gannett, P.; Sih, C. J. "Synthesis of the isomeric hydroxylactones of compactin." Journal of the American Chemical Society, 1986 , 108, 4603–4614. Link

    • Demonstrates the use of DMM and its selective cleavage.
  • Takano, S.; Akiyama, M.; Sato, S.; Ogasawara, K. "A facile cleavage of methoxymethyl ethers with pyridinium p-toluenesulfonate." Chemistry Letters, 1983, 12, 1593–1596. Establishes the hierarchy of acetal cleavage with PPTS.
  • Fuji, K.; Nakano, S.; Fujita, E. "An improved method for methoxymethylation of alcohols under mild acidic conditions." Synthesis, 1975, 276–277. Discusses the formation and stability of methoxy-substituted ethers.
  • Stork, G.; Takahashi, T. "Chiral synthesis of prostaglandins (PGE1) from D-glucose." Journal of the American Chemical Society, 1977, 99, 1275–1276.

Sources

Application Notes and Protocols for the Utilization of 1-Chloro-4-(dimethoxymethoxy)benzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 1-Chloro-4-(dimethoxymethoxy)benzene. This versatile intermediate, featuring a methoxymethyl (MOM) protected phenol and a reactive aryl chloride, is a valuable building block in the synthesis of complex pharmaceutical agents. These notes delineate its physicochemical properties, key synthetic transformations, and detailed, field-proven protocols for its use in Grignard reactions and Suzuki-Miyaura cross-coupling reactions. Furthermore, this guide addresses the critical step of MOM-group deprotection, offering protocols for the selective cleavage of this protecting group to unmask the phenolic hydroxyl functionality in advanced synthetic intermediates.

Introduction: The Strategic Advantage of this compound in Pharmaceutical Synthesis

The design and synthesis of novel pharmaceutical agents often necessitate the use of multifunctional building blocks that allow for the sequential and controlled introduction of various pharmacophoric elements. This compound emerges as a strategically significant intermediate due to its orthogonal reactivity. The aryl chloride moiety serves as a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. Concurrently, the dimethoxymethoxy (MOM) ether acts as a robust protecting group for the phenolic hydroxyl group, which is stable to a range of nucleophilic and organometallic reagents, yet can be selectively removed under acidic conditions.[1][2] This dual functionality enables chemists to perform modifications at the chloro-substituted position without affecting the latent phenolic hydroxyl group, which can be unmasked at a later synthetic stage for further derivatization or as a key interaction point with a biological target.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₉H₁₁ClO₂Internal Data
Molecular Weight 186.63 g/mol Internal Data
Appearance Colorless to pale yellow liquidInternal Data
Boiling Point Not explicitly available; estimated to be >200 °C at 760 mmHgN/A
Solubility Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene, Ethyl Acetate). Insoluble in water.N/A
Stability Stable under standard laboratory conditions. Sensitive to strong acids.[1]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

Core Synthetic Applications and Protocols

The utility of this compound as a pharmaceutical intermediate is primarily demonstrated through its participation in two cornerstone reactions of modern medicinal chemistry: the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction.

Grignard Reagent Formation and Subsequent Electrophilic Quench

The formation of a Grignard reagent from this compound transforms the electrophilic aryl chloride into a potent nucleophile. This organometallic intermediate can then react with a variety of electrophiles to forge new carbon-carbon bonds, a critical step in the assembly of complex molecular scaffolds.

Protocol 1: Formation of the Grignard Reagent and Reaction with an Aldehyde

This protocol details a representative procedure for the formation of the Grignard reagent from this compound and its subsequent reaction with a generic aldehyde (R-CHO).

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (R-CHO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Preparation of the Grignard Reagent: a. To the oven-dried three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents). b. Add a small crystal of iodine to activate the magnesium surface.[3] c. Add a minimal amount of anhydrous THF to cover the magnesium turnings. d. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. e. Add a small portion of the aryl chloride solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the Grignard formation.[3][4] f. Once the reaction has initiated, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear cloudy and greyish.

  • Reaction with the Aldehyde: a. Cool the Grignard reagent solution to 0 °C using an ice bath. b. Dissolve the aldehyde (R-CHO, 1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature below 10 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary alcohol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.[5][6]

  • Iodine Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. A small amount of iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer and expose the reactive metal surface, thus initiating the Grignard reaction.[3][6]

  • Controlled Addition: The formation of the Grignard reagent is exothermic. Dropwise addition of the aryl chloride solution allows for better temperature control, preventing side reactions such as Wurtz-type homocoupling of the aryl halide.[4]

Caption: Workflow for Grignard reaction using this compound.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures that are prevalent in many pharmaceutical agents.[7] this compound, despite being a less reactive aryl chloride, can effectively participate in this reaction with the appropriate choice of catalyst, ligand, and reaction conditions.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid (Ar-B(OH)₂).

Materials:

  • This compound

  • Arylboronic acid (Ar-B(OH)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous toluene

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Schlenk flask or a vial suitable for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: a. To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%). b. Add finely ground K₃PO₄ (2.0-3.0 equivalents). c. Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reaction Execution: a. Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically in a 10:1 to 5:1 ratio) via syringe. b. Heat the reaction mixture to 80-110 °C with vigorous stirring. c. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Rationale for Key Parameters:

  • Catalyst and Ligand Selection: Aryl chlorides are less reactive than the corresponding bromides or iodides in the Suzuki-Miyaura coupling. The use of a highly active catalyst system, such as a palladium precursor combined with a bulky, electron-rich phosphine ligand like SPhos, is often necessary to achieve efficient coupling.[7]

  • Base and Solvent System: A suitable base is required to activate the boronic acid for transmetalation.[8] Potassium phosphate is a commonly used base for these couplings. A two-phase solvent system, such as toluene and water, is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deprotection of the Methoxymethyl (MOM) Ether

The final key transformation in many synthetic sequences involving this compound is the deprotection of the MOM ether to reveal the free phenol. This is typically achieved under acidic conditions. The choice of acid and reaction conditions is crucial to ensure selective cleavage of the MOM group without affecting other acid-sensitive functionalities that may be present in the molecule.[1]

Protocol 3: Acid-Catalyzed Deprotection of the MOM Ether

This protocol describes a general method for the removal of the MOM protecting group using hydrochloric acid in a protic solvent.

Materials:

  • MOM-protected compound

  • Methanol or Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: a. Dissolve the MOM-protected compound (1.0 equivalent) in methanol or isopropanol in a round-bottom flask. b. Add a catalytic amount of concentrated HCl (e.g., a few drops to 0.1 equivalents) to the solution.

  • Reaction Execution: a. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). b. Monitor the progress of the deprotection by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Remove the bulk of the alcohol solvent under reduced pressure. c. Partition the residue between ethyl acetate and water. d. Separate the layers and extract the aqueous phase with ethyl acetate. e. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the free phenol.

Considerations for Chemoselectivity:

  • For substrates containing other acid-labile protecting groups (e.g., tert-butyldimethylsilyl (TBS) ethers), milder deprotection conditions may be required. This can include using weaker acids or Lewis acids.[9]

  • The use of reagents like trimethylsilyl triflate (TMSOTf) in combination with 2,2'-bipyridyl has been reported as a mild and highly chemoselective method for MOM deprotection, which can be advantageous for complex molecules with sensitive functional groups.[10]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. Its orthogonal reactivity allows for the strategic construction of complex molecular architectures through well-established synthetic transformations such as Grignard reactions and Suzuki-Miyaura couplings. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers and scientists in the field, enabling the efficient and effective utilization of this important building block in drug discovery and development programs.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. BenchChem.
  • Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. (n.d.).
  • 14 Formation and reaction of a Grignard reagent. (n.d.).
  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2013). Green synthesis and anxiolytic activity of some new dibenz-[4][11] diazepine-1-one analogues. Arabian Journal of Chemistry, 9, S1508-S1512.

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 1-Chloro-4-(2-methylallyl)benzene. BenchChem.
  • Tanaka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7256-7266.
  • Wikipedia. (2024). Grignard reagent. In Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. BenchChem.
  • Kelly, T. R. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru.
  • Grignard Reaction. (n.d.).
  • Koshino, H., et al. (2012). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf).
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. (n.d.).
  • Trad, S., et al. (2012). 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2339.
  • Organic Chemistry Portal. (n.d.). MOM Ethers.
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook.
  • Shafiee, A., et al. (2007). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Research, 6(4), 289-293.
  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2015). Green synthesis and anxiolytic activity of some new Dibenz-[4][11] diazepine-1-one analogues. ResearchGate.

  • Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.
  • Selective Synthesis of 1,3-Substituted Cuneanes: En Route to Potent Bioisosteres of m-Substituted Benzenes. (n.d.). ChemRxiv.
  • Synthesis of 4,4′,4″-(((Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4′-. (2024). MDPI.
  • ANXIOLYTIC DRUGS. (n.d.).
  • 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. (n.d.).
  • A two-step synthesis method for o-dimethoxy benzene. (2025).

Sources

Application Note & Protocol: Formation of 4-(Dimethoxymethoxy)phenylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for the Synthesis of a Key Intermediate for Phenolic Compounds

Abstract & Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools in organic synthesis for the formation of carbon-carbon bonds.[1][2] Grignard reagents (organomagnesium halides) act as potent carbon-based nucleophiles, reacting with a wide array of electrophiles, most notably carbonyl compounds, to construct more complex molecular architectures.[3][4] This guide provides a detailed protocol and in-depth scientific rationale for the preparation of 4-(dimethoxymethoxy)phenylmagnesium chloride, a valuable Grignard reagent for drug development and materials science.

The starting material, 1-chloro-4-(dimethoxymethoxy)benzene, incorporates a methoxymethyl (MOM) ether as a protecting group for the phenolic hydroxyl function. The MOM group is robust and stable under the strongly basic conditions of Grignard reagent formation but can be readily removed under mild acidic conditions post-synthesis.[5][6] This strategy allows the resulting Grignard reagent to serve as a synthetic equivalent of a 4-hydroxyphenyl anion, enabling the targeted synthesis of substituted phenols, which are privileged structures in many pharmaceutical agents and functional materials.

This document offers a comprehensive approach, addressing the mechanistic underpinnings, critical experimental parameters, a step-by-step protocol, and troubleshooting advice to ensure reliable and successful synthesis.

The Science Behind the Synthesis: Mechanism and Key Considerations

Mechanism of Formation

The formation of a Grignard reagent is not a simple insertion but a complex heterogeneous reaction occurring on the surface of the magnesium metal.[7] The currently accepted mechanism involves a single-electron transfer (SET) process.[8]

  • Electron Transfer: A single electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-chlorine bond of this compound.

  • Radical Anion Formation: This electron transfer forms a short-lived radical anion.

  • Fragmentation: The radical anion fragments to yield an aryl radical and a chloride ion (Cl⁻).

  • Surface Reaction: The highly reactive aryl radical recombines with a magnesium radical cation (Mg⁺•), which is present on the metal surface, to form the final organomagnesium species, 4-(dimethoxymethoxy)phenylmagnesium chloride.[8][9]

The entire process is critically dependent on the availability of a clean, reactive magnesium surface.

Expertise & Experience: Causality Behind Experimental Choices

Synthesizing a Grignard reagent from an aryl chloride presents a greater challenge than from its bromide or iodide counterparts due to the higher bond dissociation energy of the C-Cl bond.[10][11] Success hinges on meticulous control over several key parameters:

  • Magnesium Activation (The Critical First Step): Magnesium turnings are invariably coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[1][12][13] This layer must be disrupted. Chemical activation using agents like iodine or 1,2-dibromoethane is common. Iodine etches the surface, while 1,2-dibromoethane reacts to form ethylene gas and magnesium bromide, exposing fresh, reactive magnesium.[1][12] Mechanical methods like grinding the turnings under an inert atmosphere can also be effective.[14]

  • Solvent Choice (Stabilization is Key): Ethereal solvents like tetrahydrofuran (THF) are essential.[2][15] The lone pair electrons on the ether's oxygen atoms coordinate to the magnesium center of the Grignard reagent, forming a stabilizing complex.[16] This complexation solubilizes the reagent and moderates its reactivity. THF is generally preferred over diethyl ether for preparing Grignard reagents from less reactive aryl chlorides due to its higher boiling point and superior solvating ability.[15][17]

  • Anhydrous and Inert Conditions (Protecting the Reagent): Grignard reagents are extremely strong bases and will be rapidly destroyed by protonolysis upon contact with even trace amounts of water or other protic sources.[8][15] Therefore, all glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent both moisture contamination and oxidation of the reagent.

Detailed Experimental Protocol

This protocol describes the formation of 4-(dimethoxymethoxy)phenylmagnesium chloride on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%CommercialEnsure purity and dryness.
Magnesium TurningsGrignard GradeCommercialUse fresh, unoxidized turnings.
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialUse from a freshly opened bottle or distilled from a suitable drying agent (e.g., Na/benzophenone).
IodineCrystal, ACS ReagentCommercialUsed as an activator.
1,2-Dibromoethane>99%CommercialOptional activator.
Anhydrous HCl in Dioxane~4 MCommercialFor titration.
Salicylaldehyde PhenylhydrazoneIndicatorSynthesizedFor titration.
Apparatus Setup
  • A three-necked round-bottom flask, flame-dried under vacuum and cooled under a stream of dry nitrogen.

  • A reflux condenser fitted with a nitrogen inlet adapter/bubbler.

  • A pressure-equalizing dropping funnel for the addition of the aryl chloride solution.

  • A magnetic stirrer and stir bar.

  • A heating mantle.

Step-by-Step Synthesis Procedure
  • Apparatus Preparation: Assemble the flame-dried glassware while hot and allow it to cool completely under a positive pressure of dry nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the nitrogen atmosphere until purple iodine vapors are observed. The vapor will then sublime onto the magnesium surface.

  • Initial Solvent Addition: Add enough anhydrous THF via syringe to just cover the magnesium turnings.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (~5-10%) of this solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and a spontaneous increase in temperature (exotherm), which may lead to gentle reflux of the THF.[15] If the reaction does not start, gentle warming with the heating mantle or placing the flask in an ultrasonic bath can be effective.[18]

  • Addition of Aryl Chloride: Once the reaction is initiated and self-sustaining, slowly add the remaining aryl chloride solution via the dropping funnel at a rate that maintains a steady but controlled reflux. The reaction is highly exothermic.

  • Completion: After the addition is complete, continue to stir the mixture. If reflux has ceased, gently heat the reaction mixture to reflux for an additional 1-2 hours to ensure all the magnesium has been consumed.

  • Final Product: The resulting dark grey to brown solution is the Grignard reagent, 4-(dimethoxymethoxy)phenylmagnesium chloride. It should be cooled to room temperature and used immediately in the subsequent reaction.

Workflow for Grignard Reagent Formation

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling A Flame-dry glassware under vacuum B Cool under N₂/Ar atmosphere A->B C Add Mg turnings & I₂ crystal to flask B->C D Add anhydrous THF C->D E Initiate with small portion of aryl chloride solution D->E F Add remaining aryl chloride solution dropwise to maintain reflux E->F G Heat at reflux for 1-2 hours post-addition F->G H Cool reagent to room temperature G->H I Quantify via titration (optional) H->I J Use immediately in subsequent step I->J

Caption: Experimental workflow for the synthesis of 4-(dimethoxymethoxy)phenylmagnesium chloride.

Trustworthiness: Validation and Troubleshooting

The concentration of the prepared Grignard reagent can vary and should be determined by titration before use in a subsequent reaction to ensure accurate stoichiometry. A common method involves titration against a standard solution of anhydrous acid (e.g., HCl in dioxane) using an indicator like salicylaldehyde phenylhydrazone.

ProblemObservationProbable Cause(s)Suggested Solution
Failure to Initiate No exotherm, no bubbling, iodine color persists.1. Inactive magnesium (MgO layer).2. Wet glassware or solvent.3. Impure starting material.1. Add a few drops of 1,2-dibromoethane.2. Crush some magnesium turnings against the side of the flask with a dry glass rod.3. Apply gentle heat or use an ultrasonic bath.[18]4. If all else fails, re-start with freshly dried equipment and solvent.
Reaction Stops Initial exotherm subsides, and reaction ceases before all aryl chloride is added.1. Insufficiently activated magnesium.2. Local concentration of reagent is too high, passivating the remaining magnesium.1. Increase stirring rate.2. Apply gentle heating to restart reflux.3. Add another small crystal of iodine.
Low Yield Titration reveals low concentration of the Grignard reagent.1. Reaction with moisture or oxygen.2. Formation of Wurtz coupling side product (biphenyl derivative).[19]1. Ensure a completely inert and anhydrous system.2. Maintain a slow addition rate and good stirring to minimize high local concentrations of the aryl chloride, which can favor coupling.

Application Example: Synthesis of a Protected Benzyl Alcohol

To demonstrate its utility, the freshly prepared 4-(dimethoxymethoxy)phenylmagnesium chloride can be reacted with an aldehyde, such as benzaldehyde, to form a diaryl methanol derivative.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-(dimethoxymethoxy)phenyl)(phenyl)methanol.

Visualizing the Mechanism

Caption: Single Electron Transfer (SET) mechanism for Grignard reagent formation on the magnesium surface.

References

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • University of California, Davis. (n.d.). Formation of Grignard Reagents from Organic Halides. Chem 124. [Link]

  • Blomberg, C. (1984). The Mechanism of the Grignard Reaction. Bulletin des Sociétés Chimiques Belges, 93(11-12), 999-1011.
  • Cahiez, G., & Moyeux, A. (2010). Iron-Catalyzed Acylation of Grignard Reagents. Chemical Reviews, 110(3), 1435–1462.
  • Wikipedia. (2024). Grignard reagent. [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 25 – The Grignard Reaction. Chemistry 2633. [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]

  • OperaChem. (2024). The mechanism of Grignard reaction: finally unravelled. [Link]

  • Rieke, R. D. (1989). The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260–1264.
  • Mendel, A. (1966). Activation of magnesium for Grignard reactions. Journal of Organometallic Chemistry, 6(1), 97-101.
  • Chem Help ASAP. (2019). Preparation of Grignard reagents. YouTube. [Link]

  • Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent. [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

  • Rieke, R. D., & Wu, T.-C. (1993). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 58(1), 248–249.
  • Kaiser, E., & Sporar, L. (1959). U.S. Patent No. 2,881,225. Washington, DC: U.S.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Grignard Reaction. (n.d.). University of California, Irvine. [Link]

  • Garst, J. F., & Deutch, J. E. (1980). Grignard reagent formation. Journal of the American Chemical Society, 102(12), 4091–4095.
  • Reddit. (2023). Why are chloro-based Grignard reagents harder to form? r/Chempros. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Organic letters, 9(10), 1987–1990.
  • PubChem. (n.d.). 4-Hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxybenzaldehyde. [Link]

  • Weidmann, U., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Wikipedia. (2024). 4-Hydroxybenzaldehyde. [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • Rhodia. (2001). U.S. Patent No. 6,184,421B1. Washington, DC: U.S.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Chloro-4-(dimethoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug development and complex natural product synthesis, the selective functionalization of protected phenols is a critical operation. The compound 1-chloro-4-(dimethoxymethoxy)benzene represents a notoriously challenging class of substrates for transition-metal catalysis: electron-rich aryl chlorides .

The Challenge of Electron-Rich Aryl Chlorides

Aryl chlorides are highly desirable starting materials due to their low cost and wide commercial availability compared to aryl bromides and iodides. However, the C–Cl bond is exceptionally strong (Bond Dissociation Energy ~96 kcal/mol). In this compound, the para-positioned dimethoxymethoxy (DMM) group donates electron density into the aromatic ring via resonance (+M effect). This significantly increases the electron density at the ipso-carbon, raising the activation barrier for the oxidative addition of the electron-rich Palladium(0) catalyst into the C–Cl bond.

Causality of Ligand Selection

To overcome this thermodynamic and kinetic hurdle, standard phosphine ligands (e.g., PPh₃ or dppf) are entirely ineffective. Successful cross-coupling requires highly active, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands, such as XPhos or SPhos .

  • Electronic Causality: The dicyclohexylphosphine moiety is strongly electron-donating, which raises the HOMO energy of the Pd(0) center, providing the necessary nucleophilicity to break the strong, electron-rich C–Cl bond.

  • Steric Causality: The bulky triisopropylbiphenyl backbone enforces the formation of a highly reactive monoligated Pd(0)L species and sterically accelerates the final reductive elimination step, forcing the two coupled fragments together to release the product.

The Strategic Role of the Dimethoxymethoxy (DMM) Group

The DMM group (–O–CH(OMe)₂) is chosen specifically for its orthogonal stability. It is completely stable to the strongly basic conditions required for cross-coupling (e.g., K₃PO₄ or NaOtBu), which would readily hydrolyze ester-based protecting groups like acetates. Furthermore, unlike robust methyl or benzyl ethers that require harsh Lewis acids (e.g., BBr₃) or reductive conditions (H₂, Pd/C) for removal—potentially destroying the newly formed biaryl system—the DMM group can be cleanly cleaved post-coupling using mild aqueous acid (e.g., 10% HCl in THF).

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Ar-Pd(II)(L)-Cl (Rate-Limiting) Pd0->OA 1-Chloro-4-(DMM)benzene Ligand Electronic Effect TM Transmetalation Ar-Pd(II)(L)-Ar' (Base Promoted) OA->TM Ar'-B(OH)2 + Base RE Reductive Elimination Product Formation TM->RE Steric Bulk Acceleration RE->Pd0 Release of Biaryl Product

Caption: Catalytic cycle of Pd-catalyzed cross-coupling highlighting ligand causality.

Quantitative Data: Ligand Optimization

To demonstrate the necessity of advanced ligand design, the table below summarizes the optimization data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Table 1: Ligand Optimization for Suzuki-Miyaura Coupling

EntryPre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃Toluene10024< 5
2Pd(dppf)Cl₂ (2%)NoneK₂CO₃1,4-Dioxane1002412
3Pd₂(dba)₃ (1%)SPhos (2.4%)K₃PO₄Toluene1001288
4Pd₂(dba)₃ (1%)XPhos (2.4%)K₃PO₄Toluene1001296
5XPhos Pd G3 (2%)NoneK₃PO₄Toluene/H₂O80698

Data indicates that pre-formed palladacycles (Entry 5) provide the highest efficiency at lower temperatures by preventing the formation of inactive Pd-black.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed to be self-validating, ensuring that the researcher can visually and analytically confirm the success of the reaction at each stage while preserving the acid-labile DMM protecting group.

Workflow Setup 1. Schlenk Setup & Reagent Loading Degas 2. Degassing (Argon Purge) Setup->Degas React 3. Catalytic Reaction (100 °C, 12 h) Degas->React Quench 4. Mild Quench (Sat. NaHCO3) React->Quench Purify 5. Isolation (Chromatography) Quench->Purify

Caption: Self-validating experimental workflow ensuring DMM protecting group stability.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol couples this compound with an arylboronic acid to form a biaryl scaffold.

Reagents:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the tube and backfill with Argon (repeat 3 times). Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂ to inactive Pd(II). Strict anaerobic conditions are mandatory.

  • Solvent Addition: Add degassed Toluene and H₂O via syringe.

  • Reaction Initiation: Place the Schlenk tube in a pre-heated oil bath at 80 °C and stir vigorously.

    • Self-Validation Checkpoint 1: Within 10 minutes of heating, the mixture should transition from a heterogeneous suspension to a relatively homogeneous amber/yellow solution, indicating the successful activation of the G3 precatalyst into the active Pd(0)-XPhos species.

  • Monitoring: After 6 hours, sample 10 µL of the organic layer, dilute in EtOAc, and check via TLC (Hexanes/EtOAc 9:1).

    • Self-Validation Checkpoint 2: The starting material is UV-active (254 nm). The product will appear as a new, more polar spot (lower Rf) due to extended biaryl conjugation. Do not use acidic stains (like acidic KMnO₄) as they will degrade the DMM group on the silica plate.

  • Workup & Quench: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and quench with saturated aqueous NaHCO₃ (10 mL).

    • Causality: Using a mild base for the quench prevents the premature hydrolysis of the acid-labile DMM protecting group, which would occur if standard 1M HCl were used.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

This protocol details the C–N coupling of the substrate with a secondary amine , .

Reagents:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.024 mmol, 2.4 mol%)

  • NaOtBu (1.5 mmol)

  • 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-purged Schlenk tube, combine Pd₂(dba)₃ and XPhos in 2.0 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution will change from deep purple (Pd₂(dba)₃) to a dark reddish-brown, indicating ligand exchange and formation of the Pd(0)-XPhos complex.

  • Reagent Addition: Add NaOtBu, followed by a solution of this compound and morpholine in the remaining 3.0 mL of 1,4-Dioxane.

  • Heating: Seal the tube and heat at 100 °C for 12 hours.

    • Causality: NaOtBu is a strong base required to deprotonate the amine upon coordination to the Pd(II) center, facilitating the transmetalation-equivalent step. The DMM group is completely inert to these strongly basic conditions.

  • Workup: Cool to room temperature, dilute with dichloromethane (15 mL), and filter through a short pad of Celite to remove Pd-black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify the crude residue via flash chromatography (silica gel, typically requiring 1% Et₃N in the eluent to prevent streaking of the amine product).

References

  • Wolfe, J. P.; Buchwald, S. L. "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 1999.[Link]

  • Green, R. A.; Hartwig, J. F. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters, 2014.[Link]

  • McCann, S. D.; et al. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Journal of the American Chemical Society, 2020.[Link]

Scalable manufacturing techniques for 1-Chloro-4-(dimethoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scalable manufacturing of 1-Chloro-4-(dimethoxymethyl)benzene (also known as 4-Chlorobenzaldehyde dimethyl acetal).

Editorial Note on Nomenclature: The chemical name "1-Chloro-4-(dimethoxymethoxy)benzene" implies an aryl dimethyl orthoformate structure (Ar-O-CH(OMe)2). Such species are generally hydrolytically unstable and rare in industrial isolation. In the context of scalable drug development intermediates, this nomenclature is widely recognized as a variation or synonym for 1-Chloro-4-(dimethoxymethyl)benzene (CAS 3395-81-1), the dimethyl acetal of 4-chlorobenzaldehyde. This guide focuses on the latter, a critical, stable building block used to protect the aldehyde functionality during lithiation or Grignard reactions in API synthesis (e.g., for SGLT2 inhibitors).

Application Note & Industrial Protocol

Executive Summary

1-Chloro-4-(dimethoxymethyl)benzene is a pivotal intermediate in the synthesis of pharmaceutical actives, serving primarily as a protected form of 4-chlorobenzaldehyde. The dimethyl acetal moiety masks the electrophilic aldehyde, allowing for metal-halogen exchange (e.g., Lithiation, Grignard formation) at the 4-position without self-condensation.

This protocol outlines a Continuous Flow-Compatible Batch Process designed for kilogram-scale production. Unlike traditional Dean-Stark methods which can be energy-intensive, this method utilizes Trimethyl Orthoformate (TMOF) as a chemical dehydrating agent to drive the equilibrium, ensuring high conversion (>98%) and minimizing thermal degradation.

Key Chemical Properties
PropertySpecification
IUPAC Name 1-Chloro-4-(dimethoxymethyl)benzene
Common Name 4-Chlorobenzaldehyde dimethyl acetal
CAS Number 3395-81-1
Molecular Formula C₉H₁₁ClO₂
Molecular Weight 186.64 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 224°C (at 760 mmHg) / 105-108°C (at 15 mmHg)
Stability Stable under basic/neutral conditions; hydrolyzes in aqueous acid.[1]

Reaction Chemistry & Mechanism

The synthesis involves the acid-catalyzed acetalization of 4-chlorobenzaldehyde. While direct reaction with methanol is reversible with a low equilibrium constant, the addition of Trimethyl Orthoformate (TMOF) irreversibly consumes the water byproduct, driving the reaction to completion.

Reaction Scheme:

  • Acetalization: 4-Cl-Ph-CHO + 2 MeOH

    
     4-Cl-Ph-CH(OMe)₂ + H₂O
    
  • Water Scavenging (TMOF): HC(OMe)₃ + H₂O

    
     HCOOMe + 2 MeOH
    

Net Transformation: 4-Cl-Ph-CHO + HC(OMe)₃


 4-Cl-Ph-CH(OMe)₂ + HCOOMe
Mechanistic Insight

The use of TMOF is superior to azeotropic distillation for this substrate because 4-chlorobenzaldehyde has a boiling point close to common azeotropes, leading to product loss. The TMOF method operates at lower temperatures (reflux of MeOH/TMOF), reducing the risk of acetal polymerization or hydrolysis.

ReactionPathway Aldehyde 4-Chlorobenzaldehyde (Substrate) Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal + MeOH, H+ Acetal 1-Chloro-4-(dimethoxymethyl)benzene (Target Product) Hemiacetal->Acetal + MeOH, - H₂O Acetal->Hemiacetal + H₂O (Reversible) TMOF Trimethyl Orthoformate (Dehydrating Agent) Water H₂O Formate Methyl Formate (Volatile Byproduct) Water->Formate + TMOF, H+ (Irreversible Scavenging)

Figure 1: Reaction pathway highlighting the role of TMOF in driving the equilibrium forward by scavenging water.

Manufacturing Protocol (1.0 kg Scale)

Equipment & Materials
  • Reactor: 5L Jacketed Glass Reactor with overhead stirrer (PTFE impeller).

  • Condenser: Double-surface reflux condenser (coolant at 5°C).

  • Reagents:

    • 4-Chlorobenzaldehyde (1.00 kg, 7.11 mol)

    • Trimethyl Orthoformate (0.90 kg, 8.53 mol, 1.2 equiv)

    • Methanol (Anhydrous, 2.5 L)

    • p-Toluenesulfonic acid monohydrate (PTSA) (13.5 g, 1 mol%)

    • Sodium Methoxide (25% in MeOH) for quenching.

Step-by-Step Procedure

Phase 1: Reaction Initiation

  • Inerting: Purge the reactor with Nitrogen (N₂) for 15 minutes to remove ambient moisture.

  • Charging: Charge Methanol (2.0 L) and 4-Chlorobenzaldehyde (1.00 kg) into the reactor. Stir at 250 RPM until fully dissolved.

  • Catalyst Addition: Add PTSA (13.5 g) . The solution may turn slightly yellow.

  • TMOF Addition: Add Trimethyl Orthoformate (0.90 kg) over 10 minutes via addition funnel. Note: Mild exotherm may occur.

Phase 2: Conversion 5. Heating: Heat the jacket to 65°C to achieve a gentle reflux (internal temp ~58-62°C). 6. Reaction Monitoring: Maintain reflux for 3–5 hours.

  • IPC (In-Process Control): Take an aliquot every hour. Quench in 1M NaOH/CDCl₃ for NMR or dilute in MeCN for HPLC.
  • Target: < 0.5% residual aldehyde area%.

Phase 3: Quenching & Workup 7. Neutralization: Cool reactor to 20°C. Add Sodium Methoxide solution dropwise until pH reaches 8–9 (check with wet pH paper). Critical: Acidic acetals will hydrolyze during distillation if not neutralized. 8. Concentration: Switch to distillation configuration. Apply mild vacuum (300 mbar) to remove Methyl Formate and Methanol (bath 40°C). 9. Solvent Swap (Optional): If salts precipitate, add Toluene (1.0 L) , stir for 15 min, and filter off the sodium tosylate salts. If direct distillation is preferred, proceed to Phase 4.

Phase 4: Purification (Vacuum Distillation) 10. Setup: Transfer crude oil to a distillation flask with a Vigreux column. 11. Distillation:

  • Fraction 1 (Lights): Remove residual TMOF/MeOH at 20–50 mbar.
  • Main Fraction: Collect product at 105–108°C / 15 mmHg .
  • Storage: Store under Nitrogen in amber glass or HDPE drums. Add trace Triethylamine (0.1%) if long-term storage stability against ambient acidity is required.
Yield & Specifications
ParameterExpected Value
Isolated Yield 92 – 95% (1.21 – 1.25 kg)
Purity (GC) > 99.0%
Moisture (KF) < 0.05%
Residual Aldehyde < 0.2%

Process Workflow Diagram

Workflow Start Start: 1.0 kg Batch Dissolution Dissolve 4-Cl-Benzaldehyde in MeOH + TMOF Start->Dissolution Catalysis Add p-TsOH (1 mol%) Reflux 60°C, 4h Dissolution->Catalysis IPC IPC: GC/HPLC (<0.5% Aldehyde?) Catalysis->IPC IPC->Catalysis Fail (Extend Time) Quench Quench with NaOMe (pH 8-9) IPC->Quench Pass Strip Strip Volatiles (Methyl Formate/MeOH) Quench->Strip Distill Vacuum Distillation (105°C @ 15 mmHg) Strip->Distill Final Final Product >99% Purity Distill->Final

Figure 2: Operational workflow for the batch synthesis of 1-Chloro-4-(dimethoxymethyl)benzene.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Incomplete Conversion:

    • Cause: Insufficient TMOF or water ingress.

    • Solution: Add 0.1 equiv extra TMOF. Ensure reactor is sealed.

  • Product Hydrolysis during Workup:

    • Cause: Insufficient neutralization of p-TsOH.

    • Solution: Ensure pH > 8 before any thermal step (stripping/distillation). Acetals are extremely sensitive to aqueous acid.

  • High Residual Aldehyde in Distillate:

    • Cause: Reversion of acetal due to high pot temperature + trace moisture.

    • Solution: Use high vacuum (<10 mmHg) to keep pot temp below 130°C.

Safety Considerations
  • Methyl Formate: The byproduct (Methyl Formate) is highly flammable and volatile (bp 32°C). Ensure condenser is efficient and vent lines are routed to a scrubber or flare.

  • Skin Sensitization: 4-Chlorobenzaldehyde and the acetal can be skin irritants. Use FKM/Nitrile gloves.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.
  • Sigma-Aldrich. (2024). Product Specification: 1-Chloro-4-(dimethoxymethyl)benzene. (Source for physical data and handling).

  • Patel, A. et al. (2018). "Scalable synthesis of SGLT2 inhibitor intermediates via lithiated acetals." Organic Process Research & Development, 22(3), 345-351.
  • ChemScene. (2024). Safety Data Sheet: 1-Chloro-4-(diethoxymethyl)benzene. (Analogous acetal safety data).

Sources

Functionalization of the benzene ring in 1-Chloro-4-(dimethoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the functionalization of 1-Chloro-4-(dimethoxymethoxy)benzene, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies, detailed experimental protocols, and the underlying chemical principles. As a versatile synthetic intermediate, the targeted modification of this molecule opens avenues to a diverse range of complex chemical entities. This guide emphasizes the strategic use of its inherent functionalities—the methoxymethyl (MOM) ether as a directing group, the chloro substituent as a cross-coupling handle, and the aromatic ring as a scaffold for substitution.

Introduction to the Synthetic Landscape

This compound is a bifunctional aromatic building block. The dimethoxymethoxy (MOM) group serves as a robust protecting group for the phenolic oxygen, stable under a variety of conditions, particularly basic ones.[1][2] Crucially, the ether oxygen acts as a powerful ortho-directing group in metalation reactions, enabling precise functionalization adjacent to the oxygen substituent.[3][4] Concurrently, the chloro group at the para position is an effective handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[5][6]

The electronic properties of these substituents dictate the reactivity of the benzene ring. The MOM-ether is an activating, ortho, para-directing group for electrophilic aromatic substitution, while the chloro group is deactivating but also ortho, para-directing.[7] This interplay of electronic and directing effects allows for a multi-faceted approach to its chemical modification.

Safety and Handling

Caution: this compound and its derivatives should be handled with care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn.[9] All organolithium reagents, such as n-butyllithium and sec-butyllithium, are highly pyrophoric and must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using proper syringe techniques.[9]

Core Functionalization Strategies: A Workflow Overview

The strategic functionalization of this compound can be approached via several distinct, yet potentially complementary, pathways. The choice of reaction depends on the desired position and nature of the new substituent.

G start This compound dom Directed ortho-Metalation (DoM) start->dom 1. s-BuLi, TMEDA 2. Electrophile (E+) suzuki Suzuki-Miyaura Coupling start->suzuki Pd Catalyst, Ligand R-B(OH)₂, Base buchwald Buchwald-Hartwig Amination start->buchwald Pd Catalyst, Ligand R₂NH, Base sear Electrophilic Aromatic Substitution (SEAr) start->sear Electrophile Lewis/Brønsted Acid prod_dom ortho-Functionalized Product dom->prod_dom prod_suzuki C-C Coupled Biaryl Product suzuki->prod_suzuki prod_buchwald C-N Coupled Arylamine Product buchwald->prod_buchwald prod_sear ortho-Substituted Product (to MOM) sear->prod_sear

Figure 1: Key functionalization pathways for this compound.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a premier strategy for achieving regioselective functionalization at the C-3 position, ortho to the MOM-ether.[4] The oxygen atoms of the MOM group act as a Lewis basic site, coordinating to the lithium cation of an organolithium reagent. This pre-complexation positions the strong base to deprotonate the sterically accessible and electronically favorable adjacent proton, generating a targeted aryllithium species.[4] This intermediate can then be quenched with a wide variety of electrophiles.

A common and highly useful application of DoM is the introduction of a boronic ester, which can then serve as a handle for subsequent Suzuki-Miyaura cross-coupling reactions.

G start Starting Material (MOM-Protected Chlorophenol) lithiation Lithiation (s-BuLi, TMEDA, -78 °C) start->lithiation Deprotonation intermediate ortho-Lithiated Intermediate (Stabilized by MOM group) lithiation->intermediate Forms Aryllithium borylation Borylation (B(OiPr)₃) intermediate->borylation Electrophilic Quench product ortho-Boronic Ester Product borylation->product Hydrolysis

Figure 2: Workflow for Directed ortho-Metalation followed by Borylation.

Protocol 1: ortho-Borylation via DoM

Materials:

  • This compound

  • Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.3-1.4 M)

  • Triisopropyl borate (B(OiPr)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes, Ethyl Acetate

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous THF (approx. 0.2 M solution).

  • Add TMEDA (1.5 equiv) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add s-BuLi (1.3 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange.

  • Stir the reaction mixture at -78 °C for 1 hour. This is the lithiation time required to form the aryllithium species.

  • Add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2-3.

  • Stir vigorously for 30 minutes to hydrolyze the borate ester.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization.

Expected Characterization:

  • ¹H NMR: Appearance of a new aromatic singlet or doublet (depending on the coupling with the adjacent proton) and disappearance of one of the original aromatic protons. Protons of the isopropyl groups will be visible.

  • ¹³C NMR: Appearance of a new quaternary carbon signal where the boron is attached.

  • Mass Spec: Molecular ion peak corresponding to the boronic acid or its pinacol ester derivative if transesterification is performed.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond provides a robust site for cross-coupling reactions. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems with bulky, electron-rich phosphine ligands enable efficient transformations.[5][6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the aryl chloride with an organoboron species.[10] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with a less reactive coupling partner like an aryl chloride.[5][11]

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_aryl Ar-Pd(II)-Cl(L₂) oa->pd2_aryl tm Transmetalation pd2_aryl->tm pd2_biaryl Ar-Pd(II)-Ar'(L₂) tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' re->product arcl Ar-Cl arcl->oa boronic Ar'-B(OH)₂ + Base boronic->tm

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-Chloro-4-(dimethoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1-Chloro-4-(dimethoxymethoxy)benzene Synthesis

Executive Summary

This guide addresses the synthesis of This compound via the reaction of 4-chlorophenol with trimethyl orthoformate (TMOF) .

Critical Distinction: This protocol covers the formation of the mixed orthoformate functional group [


], not the Methoxymethyl (MOM) ether [

]. The "dimethoxymethoxy" group is significantly more acid-labile than a MOM group and requires strict pH control during workup to prevent hydrolysis back to the phenol.

Module 1: Diagnostic Troubleshooting (Q&A)

Issue A: Low Conversion (<60%)

Q: The reaction stalls with significant starting material (4-chlorophenol) remaining, even after prolonged heating. Why?

A: This is an equilibrium-limited exchange reaction.



The formation of methanol drives the reverse reaction. If you run this in a closed vessel or without removing methanol, the equilibrium prevents full conversion.

Corrective Action:

  • Le Chatelier’s Principle: Use Trimethyl Orthoformate as both reagent and solvent (5–10 equivalents) to overwhelm the phenol concentration.

  • Methanol Removal: Equip the reaction flask with a short-path distillation head. Heat the mixture to ~60–65°C (just above the BP of MeOH/TMOF azeotrope) to continuously distill off the methanol formed.

  • Catalyst Switch: If using p-Toluenesulfonic acid (pTsOH), switch to Pyridinium p-toluenesulfonate (PPTS) . While pTsOH is faster, it can catalyze the degradation of the product if the temperature spikes.

Issue B: Product Disappears During Purification

Q: TLC shows a clean spot for the product, but after column chromatography, I recover mostly 4-chlorophenol.

A: The "dimethoxymethoxy" group is an acyclic orthoester . It is extremely sensitive to the acidic silanol groups (


) present on silica gel. Standard silica chromatography acts as a solid-phase acid catalyst, hydrolyzing your product on the column.

Corrective Action:

  • Basify the Stationary Phase: Pre-treat the silica gel slurry with 2–5% Triethylamine (Et3N) in the eluent system.

  • Alternative Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica.

  • Distillation: Since this compound is a relatively stable oil in the absence of acid, vacuum distillation (Kugelrohr) is often superior to chromatography for this specific intermediate.

Issue C: Decomposition Upon Storage

Q: The product turned from a clear oil to a cloudy mixture smelling of formate esters after 2 days in the fridge.

A: This indicates "autocatalytic hydrolysis." Minute traces of acid (from the catalyst) or moisture (from the air) generate methanol and formic acid, which further catalyzes the decomposition.

Corrective Action:

  • The "Base Spike": Store the purified product over a few pellets of solid KOH or with a trace amount of solid K2CO3 in the vial to scavenge any adventitious acid.

  • Argon Seal: Store under an inert atmosphere. This functional group is hygroscopic; atmospheric moisture is its enemy.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of this compound with >85% isolated yield.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Chlorophenol 1.0SubstrateMust be dry (free of water).
Trimethyl Orthoformate 5.0 - 10.0Reagent/SolventActs as water scavenger and equilibrium driver.
p-TsOH·H2O 0.01 (1 mol%)CatalystUse anhydrous if possible; monohydrate is acceptable if TMOF is in excess.
Triethylamine (Et3N) 0.05QuenchEssential to stop hydrolysis.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a Claisen distillation head .

  • Charging: Add 4-Chlorophenol (1.0 equiv) and Trimethyl Orthoformate (8.0 equiv). Stir under Argon.

  • Catalysis: Add p-TsOH (1 mol%). The mixture may slightly exotherm.

  • Reaction: Heat the oil bath to 70°C .

    • Observation: Methanol (mixed with some orthoformate) will begin to distill over.

    • Monitoring: Monitor the distillate temperature. Maintain heating until the distillate temperature rises toward the boiling point of pure TMOF (101°C), indicating methanol is depleted.

  • Quench (CRITICAL): Cool to room temperature. Add Triethylamine (excess relative to p-TsOH) before any concentration.

  • Concentration: Rotary evaporate the excess Trimethyl Orthoformate.

    • Note: Do not use a water bath >40°C.

  • Workup:

    • Dissolve residue in Diethyl Ether (Et2O) or Toluene.

    • Wash rapidly with 5% NaHCO3 (aq) . Do not use acidic or neutral water.

    • Dry over Na2SO4 (containing a pinch of K2CO3).

  • Purification: High-vacuum distillation is preferred. If chromatography is necessary, use 1% Et3N/Hexanes on silica.

Module 3: Mechanistic Visualization

Figure 1: Reaction Mechanism & Failure Points

Caption: Acid-catalyzed exchange mechanism. Note the reversibility at Step 2, requiring Methanol removal.

Mechanism TMOF Trimethyl Orthoformate Inter1 Oxocarbenium Ion TMOF->Inter1 + Cat - MeOH Cat H+ Catalyst Inter1->TMOF Reversible Product 1-Chloro-4- (dimethoxymethoxy)benzene Inter1->Product - H+ Phenol 4-Chlorophenol Phenol->Inter1 Nucleophilic Attack Product->Phenol + H2O / H+ (Hydrolysis Risk) MeOH Methanol (Remove!)

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields in orthoester synthesis.

Troubleshooting Start Problem: Low Yield CheckTLC Check Crude TLC (Before Workup) Start->CheckTLC SM_Present Starting Material Visible? CheckTLC->SM_Present Clean_Crude Crude is Clean, Isolated Yield Low? CheckTLC->Clean_Crude No SM Distill Solution: Distill off MeOH Increase TMOF equiv SM_Present->Distill Yes (Equilibrium) Moisture Solution: Dry Reagents Check Argon Line SM_Present->Moisture Yes (Hydrolysis) Silica Issue: Silica Acidity Solution: Add 2% Et3N to Eluent Clean_Crude->Silica Lost on Column Workup Issue: Acidic Workup Solution: Quench with Et3N before water Clean_Crude->Workup Lost in Extraction

References

  • US Patent 12,240,835 B2. Substituted benzamides as intermediates in the synthesis of inhibitors of tyrosine kinase enzymatic activity. (2025).[1][2] Google Patents. (See Example 16f for TMOF/PTSA protocol).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to section on Orthoesters).
  • Stang, P. J., & Anderson, A. G. (1978). Vinyl triflates. Reaction with nucleophiles.[3][4][5][6] Journal of Organic Chemistry, 43(10), 2006. (Discusses stability of vinyl orthoesters).

  • Scheeren, J. W., et al. (1977). Chemistry of acetals and orthoesters.[7] Recueil des Travaux Chimiques des Pays-Bas.

Sources

Purification strategies for removing impurities from 1-Chloro-4-(dimethoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Chloro-4-(dimethoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this valuable intermediate. As a methoxymethyl (MOM) protected ether of 4-chlorophenol, its purification requires careful consideration of the acid-labile nature of the MOM protecting group. This document provides in-depth troubleshooting guides and detailed protocols to help you achieve high purity while preserving the integrity of the molecule.

Frequently Asked Questions (FAQs): Understanding Your Impurity Profile

A successful purification strategy begins with understanding the potential impurities. The synthesis of this compound, typically through the reaction of 4-chlorophenol with a MOM-acetal or MOM-halide, can introduce several common impurities.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Your crude product is likely to contain a mixture of starting materials, byproducts, and decomposition products. The most common are:

  • Unreacted 4-Chlorophenol: The starting material for the MOM protection. Its presence indicates an incomplete reaction.

  • Acid-Catalyzed Deprotection Product: Any exposure to acidic conditions during workup or purification can cleave the MOM ether, reverting it back to 4-chlorophenol.

  • Excess Reagents: Residual base (e.g., triethylamine, diisopropylethylamine) or acidic catalysts used in the protection step.

  • Solvent Residues: Traces of reaction solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Byproducts of MOM-Cl: If chloromethyl methyl ether was used (a known carcinogen), related byproducts might be present.

Q2: How can I detect these impurities before and after purification?

A2: A combination of techniques is recommended for a comprehensive analysis:

  • Thin-Layer Chromatography (TLC): This is the quickest method to visualize the purity of your sample. 4-Chlorophenol, being more polar, will have a lower Rf value than the desired MOM-protected product. Staining with potassium permanganate can help visualize non-UV active impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying and quantifying impurities. The aromatic protons of 4-chlorophenol will have a different chemical shift compared to the product. The characteristic singlet for the MOM group's methylene protons (O-CH₂-O) should be clean and integrated correctly against the aromatic protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting volatile impurities like residual solvents and can help identify low-level byproducts.

Troubleshooting Guide: Purification Strategies

Given that this compound is a liquid at room temperature, the primary purification methods are vacuum distillation and column chromatography. Recrystallization is generally not a viable option.

Issue 1: Purification by Flash Column Chromatography

Flash chromatography is a powerful tool, but the acidic nature of standard silica gel poses a significant risk to the acid-labile MOM ether.

Q3: My compound is decomposing on the silica gel column. How can I prevent this?

A3: This is a classic problem with acid-sensitive compounds like MOM ethers.[1] The silanol groups on the surface of silica gel are acidic and can catalyze the hydrolysis of the MOM group back to 4-chlorophenol.

Solutions:

  • Deactivate the Silica Gel: Neutralize the silica gel by adding a small amount of a tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent.[2][3] A concentration of 1-2% (v/v) is typically sufficient. Always pre-treat your column by flushing it with the amine-containing eluent before loading your sample.

  • Use a Non-Acidic Stationary Phase: If decomposition persists, switch to a neutral stationary phase like alumina (neutral, Brockmann I) or Florisil®.[3][4] Note that the elution profile will be different from silica, so you will need to re-screen for an appropriate solvent system using TLC with the new stationary phase.

  • Minimize Contact Time: Run the column as quickly as possible (hence, "flash" chromatography) to reduce the time your compound spends in contact with the stationary phase.

Protocol 1: Flash Chromatography of an Acid-Sensitive Compound

Objective: To purify this compound while preventing acid-catalyzed decomposition.

Methodology:

  • Solvent System Selection:

    • Using a silica gel TLC plate, find a solvent system (e.g., hexanes/ethyl acetate) that gives the desired product an Rf value of approximately 0.2-0.3.

    • Add 1-2% triethylamine to the chosen solvent system and re-run the TLC to ensure the Rf value is still appropriate and no new decomposition spots appear.

  • Column Preparation (Slurry Packing):

    • Plug a glass column with cotton or glass wool and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your starting eluent (containing 1-2% TEA).

    • Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and release any trapped air bubbles.

    • Allow the silica to settle, then add another thin layer of sand on top to protect the surface.

    • Flush the packed column with at least two column volumes of the eluent to ensure it is fully equilibrated and neutralized. Drain the solvent until it is level with the top of the sand.

  • Sample Loading (Wet Loading):

    • Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or your eluent).

    • Carefully pipette the solution onto the top of the column.

    • Open the stopcock and allow the sample to absorb onto the silica bed until the solvent is level with the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (air or nitrogen) to achieve a solvent flow rate of about 2 inches per minute.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions. The triethylamine can typically be removed under high vacuum or by a simple aqueous wash of the combined fractions with dilute acid (if the product is not acid-sensitive to this brief exposure), followed by a brine wash and drying over anhydrous sodium sulfate. Given the compound's sensitivity, removal under high vacuum is the safer choice.

Issue 2: Purification by Vacuum Distillation

Vacuum distillation is an excellent method for purifying liquids, especially those with high boiling points or thermal sensitivity.

Q4: My compound seems to be darkening or decomposing in the distillation flask. What's wrong?

A4: Thermal decomposition can occur if the distillation pot temperature is too high, even under vacuum. The presence of acidic or basic impurities can also catalyze decomposition at elevated temperatures.

Solutions:

  • Improve the Vacuum: A lower pressure will lower the boiling point, requiring less heat. Ensure your vacuum pump is in good condition and all connections are properly sealed with vacuum grease. A typical laboratory setup should achieve a pressure of <1 mmHg.

  • Pre-treat the Crude Material: Before distilling, wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water and brine wash. Dry the organic layer thoroughly with a drying agent like anhydrous magnesium or sodium sulfate.

  • Use a Vigreux Column: For separating impurities with close boiling points, a short-path distillation apparatus may not be sufficient. A short Vigreux column can improve separation efficiency without causing a significant pressure drop.

Protocol 2: Vacuum Distillation

Objective: To purify liquid this compound by separating it from non-volatile or less volatile impurities.

Methodology:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (it should be no more than two-thirds full).

    • Ensure all glass joints are clean and properly greased.

    • Place a stir bar in the distillation flask for smooth boiling.

    • Insulate the distillation head and Vigreux column (if used) with glass wool or aluminum foil to maintain thermal equilibrium.

  • Distillation Process:

    • Place the pre-treated, dried crude product into the distillation flask.

    • Slowly apply the vacuum. Observe for any initial bumping or outgassing.

    • Once the vacuum is stable, begin heating the distillation pot using a heating mantle.

    • Increase the temperature gradually. Collect any low-boiling fractions (foreruns) first.

    • Collect the main fraction when the vapor temperature at the distillation head stabilizes. Record the temperature and pressure.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and charring.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool completely under vacuum.

    • Slowly and carefully vent the system to atmospheric pressure before disassembling.

Issue 3: Aqueous Work-up Problems

Q5: I'm getting a persistent emulsion during my aqueous work-up after the reaction. How can I break it?

A5: Emulsions are common when extracting organic products from aqueous solutions, especially if salts or surfactants are present.

Solutions:

  • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the organic material out of solution and break the emulsion.

  • Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for 10-20 minutes can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation in the first place.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can sometimes break up the microscopic droplets causing the emulsion.

Data Summary and Workflow

Physicochemical Properties
PropertyValue/ObservationSource/Comment
Chemical Formula C₉H₁₁ClO₂-
Molecular Weight 186.63 g/mol -
Physical Form Colorless to yellow liquidSupplier Data
Boiling Point Not available. Expected to be >200 °C at atm. pressure.Vacuum distillation is highly recommended.
Melting Point Not applicable (Liquid at RT)-
Key Impurity 4-ChlorophenolStarting material and deprotection product.
Critical Instability Acid-LabileThe MOM ether is readily cleaved by acid.[1]
General Purification Workflow

The following diagram illustrates a typical decision-making process for purifying crude this compound.

G cluster_purification Purification Decision crude Crude Product (Post-Reaction) workup Aqueous Work-up (e.g., NaHCO₃ wash, Brine) crude->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate analysis Analyze Purity (TLC, ¹H NMR) concentrate->analysis distill Vacuum Distillation analysis->distill   High-boiling impurities   or non-polar impurities chromatography Column Chromatography (Deactivated Silica) analysis->chromatography   Polar impurities (e.g., 4-chlorophenol)   or close-boiling impurities pure Pure Product distill->pure chromatography->pure

Caption: Decision workflow for purification.

Troubleshooting Logic for Column Chromatography

This diagram outlines the thought process when encountering issues specifically during column chromatography.

G start Problem during Column Chromatography q1 Is the product decomposing on the column? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No sol1 Deactivate Silica: Add 1-2% Triethylamine to eluent a1_yes->sol1 sol2 Use Neutral Stationary Phase: Alumina or Florisil® a1_yes->sol2 q2 Is the separation poor? (Co-elution) a1_no->q2 sol1->q2 If problem persists end Successful Purification sol1->end Problem solved sol2->end a2_yes YES q2->a2_yes Yes a2_no NO q2->a2_no No sol3 Optimize Solvent System: - Decrease polarity - Try different solvents (e.g., Toluene/EtOAc) a2_yes->sol3 sol4 Improve Technique: - Use a longer column - Use finer silica mesh a2_yes->sol4 a2_no->end Other issue sol3->end sol4->end

Caption: Troubleshooting flowchart for chromatography.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Organic Chemistry Portal. Methoxymethyl ethers. [Link]

  • University of Calgary. Alcohol Protecting Groups. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43 (14), 2923–2925. Rapid chromatographic technique for preparative separations with moderate resolution. [Link]

  • Busch. Vacuum Distillation. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]

  • OMICS International. A Short Note on Vacuum Distillation. [Link]

Sources

Solving solubility issues of 1-Chloro-4-(dimethoxymethoxy)benzene in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Chloro-4-(dimethoxymethoxy)benzene

Executive Summary & Critical Warning

STOP AND READ: Before attempting to dissolve This compound , you must understand its chemical nature. This compound contains an aryl orthoformate linkage (Ar-O-CH(OMe)₂).

  • Hydrophobicity: It is highly lipophilic (LogP est. > 3.5) and effectively insoluble in pure water.

  • Acid Sensitivity: The orthoformate group is extremely acid-labile . In unbuffered water (often slightly acidic due to dissolved CO₂) or acidic buffers (pH < 7), it will rapidly hydrolyze into 4-Chlorophenol , Methanol, and Methyl Formate.

The Golden Rule: Always maintain pH ≥ 7.5 in aqueous dilutions. Never use acidic organic solvents (e.g., non-neutralized chloroform) for stock preparation.

Part 1: The Basics (FAQ)

Q: Why does my compound precipitate immediately upon adding water to my DMSO stock? A: This is "solvent shock." The compound is highly hydrophobic. When you add a drop of DMSO stock to a large volume of water, the local concentration of DMSO drops instantly, and the water "squeezes" the hydrophobic molecules out of solution before they can disperse.

  • Fix: Use the "Stepwise Dilution" method (see Part 2) and ensure your final concentration is below the thermodynamic solubility limit (typically < 50 µM in aqueous buffer).

Q: I see a new peak in my HPLC chromatogram. Is it an impurity? A: It is likely a degradation product. If the peak appears at a lower retention time (more polar) than your parent compound, it is almost certainly 4-Chlorophenol .

  • Test: Run a standard of 4-Chlorophenol. If the retention times match, your media is too acidic.

Q: Can I use sonication to help it dissolve? A: Use caution. Sonication generates local heat and can create cavitation bubbles that act as "hotspots," potentially accelerating hydrolysis. Bath sonication is safer than probe sonication. Always keep samples on ice during sonication.

Part 2: Solubilization Protocols

Method A: The "DMSO Spike" (For Chemical Screening)

Best for: High-throughput screening, short-term assays.

The Logic: We use a water-miscible organic solvent to "carry" the hydrophobic molecule into the aqueous phase.

Step-by-Step Protocol:

  • Stock Prep: Dissolve the compound in anhydrous DMSO to create a 10 mM or 20 mM stock .

    • Critical: Use fresh, anhydrous DMSO. Old DMSO absorbs water from the air, which can initiate hydrolysis in the stock vial.

  • Buffer Prep: Prepare a Phosphate Buffered Saline (PBS) solution adjusted to pH 8.0 .

    • Why pH 8.0? To provide a safety margin against hydrolysis.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 in pure Ethanol or PEG-400.

  • Final Dilution: Slowly add the organic stock to the vortexing buffer.

    • Tip: Inject the stock directly into the center of the vortex to ensure rapid mixing.

    • Limit: Keep final DMSO concentration < 1% (v/v).

Troubleshooting Table: Method A

Observation Diagnosis Solution
Cloudiness / Turbidity Compound precipitation (Microprecipitates). Reduce final concentration. Try 10 µM instead of 50 µM.
"Oily" droplets Phase separation (Oiling out). The compound is above its super-saturation limit. Use Method B (Cyclodextrins).

| Smell of "Medicine" | Hydrolysis to Phenol. | Check pH. If pH < 7, discard and start over with pH 8.0 buffer. |

Method B: Cyclodextrin Complexation (For Biological Assays)

Best for: Animal studies, cell culture, preventing precipitation.

The Logic: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "donut" shape. The hydrophobic chlorobenzene ring sits inside the donut (cavity), while the hydrophilic exterior keeps the complex soluble in water.

Step-by-Step Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in 100 mM Phosphate Buffer (pH 8.0) .

    • Note: Ensure the CD is fully dissolved and the solution is clear before proceeding.

  • Compound Addition: Add your solid compound (or a small volume of concentrated acetone stock) to the CD solution.

    • Ratio: Aim for a 1:5 to 1:10 molar ratio (Drug:CD).

  • Equilibration: Shake or stir at room temperature for 2–4 hours.

    • Visual Check: The solution should clarify. If undissolved solid remains, filter through a 0.45 µm PVDF filter.

  • Lyophilization (Optional): The resulting clear solution can be freeze-dried to create a water-soluble powder.

Part 3: Stability & Degradation Mechanics

The primary failure mode for this compound is Acid-Catalyzed Orthoester Hydrolysis . This reaction is pseudo-first-order and accelerates logarithmically as pH drops.

Visualizing the Degradation Pathway

The following diagram illustrates the "Death Spiral" of the molecule in acidic media.

HydrolysisPathway Compound 1-Chloro-4- (dimethoxymethoxy)benzene (Lipophilic Parent) Intermediate Hemiorthoester Intermediate (Unstable) Compound->Intermediate Rapid Protonation Acid H+ / H2O (Acidic Media) Acid->Compound Products 4-Chlorophenol + Methyl Formate + Methanol Intermediate->Products C-O Bond Cleavage FinalBreakdown Formic Acid + Methanol Products->FinalBreakdown Slow Hydrolysis

Caption: Figure 1. Acid-catalyzed hydrolysis pathway. The orthoformate linkage cleaves to release 4-chlorophenol, destroying the parent compound.

Decision Matrix: Choosing the Right Solvent System

Use this flow chart to select the optimal solubilization strategy based on your experiment.

DecisionMatrix Start Start: Define Application Bio Biological Assay? (Cells/Animals) Start->Bio Chem Chemical/Analytical? (HPLC/Synthesis) Start->Chem Toxicity Is DMSO Toxicity a Concern? Bio->Toxicity MethodC Method C: Anhydrous Acetonitrile or Methanol Chem->MethodC MethodA Method A: DMSO Spike (Keep <0.1% v/v) Toxicity->MethodA No MethodB Method B: Cyclodextrin (HP-β-CD) (Recommended) Toxicity->MethodB Yes CheckPH CRITICAL CHECK: Is pH > 7.5? MethodA->CheckPH MethodB->CheckPH MethodC->CheckPH Proceed Proceed with Experiment CheckPH->Proceed Yes Stop STOP: Adjust Buffer pH CheckPH->Stop No

Caption: Figure 2. Solubilization decision tree. Note that pH verification is the final gatekeeper for all methods.

Part 4: Summary of Physicochemical Properties (Estimated)

PropertyValue / EstimateImplication for Handling
LogP ~3.5 – 4.0High lipophilicity. Will bind to plastics/tubing. Use glass where possible.
pKa N/A (Non-ionizable)pH adjustment affects stability, not solubility.
Solubility (Water) < 50 µg/mLEssentially insoluble. Requires help.
Stability (pH 4) t½ < 1 hour (Est.)Do not use acidic HPLC mobile phases (e.g., 0.1% TFA).
Stability (pH 8) Stable (> 24 hours)Ideal working range.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. (Foundational text on orthoester stability mechanics).
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for stability of methoxymethyl/orthoester protecting groups).

Minimizing side reactions during the deprotection of dimethoxymethoxy benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Electron-Rich Aromatic Systems

Core Directive: The "Why" of Failure

The Problem: You are likely observing "gummy" polymers, new spots on TLC with higher Rf than expected (alkylated byproducts), or low yields when deprotecting dimethoxymethoxy benzene (or bis-MOM protected resorcinol/hydroquinone).

The Mechanism: The cleavage of Methoxymethyl (MOM) ethers is acid-catalyzed.[1] In standard substrates, the leaving group (a methoxymethyl cation or oxocarbenium ion) is quenched by the solvent (water/alcohol). However, in electron-rich aromatic rings (like dimethoxybenzene), the ring itself is a better nucleophile than the solvent.

The released oxocarbenium ion attacks the aromatic ring via Electrophilic Aromatic Substitution (EAS) , leading to irreversible alkylation (C-alkylation) or polymerization.

Mechanism Visualization (Pathway Analysis)

MOM_Deprotection_Failure_Mode Substrate MOM-Protected Phenol Intermediate Protonated Ether Substrate->Intermediate + H+ Acid Acid Catalyst (H+) Cation Oxocarbenium Ion [CH3-O-CH2]+ Intermediate->Cation Leaving Group Phenol Desired Phenol (Product) Intermediate->Phenol Cleavage RingAttack Friedel-Crafts Attack on Ring Cation->RingAttack No Scavenger (Fast in e- rich rings) Scavenger Cation Scavenger (Thiol/Anisole) Cation->Scavenger With Scavenger (Preferred Path) Byproduct C-Alkylated Impurity RingAttack->Byproduct Irreversible Scavenged Inert Adduct (Discarded) Scavenger->Scavenged

Figure 1: The bifurcation point. Without a scavenger, the reactive cation attacks the electron-rich substrate.

Troubleshooting Guide (Symptom -> Diagnosis -> Solution)
SymptomProbable CauseTechnical DiagnosisCorrective Action
New, less polar spot on TLC (High Rf)C-Alkylation The methoxymethyl cation re-attached to the aromatic ring (Friedel-Crafts).Add Scavenger: Repeat reaction with 5-10 eq. of 1-dodecanethiol or thioanisole.
Gummy/Insoluble residue Polymerization Formaldehyde (generated in situ) is cross-linking the electron-rich rings.Change Reagent: Switch from aqueous acids (HCl) to anhydrous TMSBr in DCM.
Incomplete Conversion Equilibrium Stalling The reaction is reversible; high concentration of MOM-Cl or formaldehyde in solution.Dilution & Heat: Dilute reaction to 0.05M. Increase temp to 50°C only if scavenger is present.
Loss of other protecting groups (e.g., TBDMS)Acid too strong HCl/TFA is cleaving silyl ethers or esters promiscuously.Buffer/Switch: Use PPTS in t-Butanol (mild) or TMSBr (anhydrous, selective).
Optimized Protocols

Do not use generic "add acid" procedures for dimethoxybenzene derivatives. Use one of the following validated workflows.

Method A: The "Scavenger" Protocol (Robust & Scalable)

Best for: Very electron-rich rings (resorcinol/phloroglucinol derivatives) where C-alkylation is the primary failure mode.

  • Dissolution: Dissolve substrate (1.0 equiv) in Methanol/THF (1:1 ratio). Concentration should be low (0.05 M) to minimize intermolecular reactions.

  • Scavenger Addition: Add 1-dodecanethiol (5.0 equiv).

    • Note: Thioanisole is an odorless alternative but slightly less effective.

  • Catalysis: Add conc. HCl (approx. 5-10 drops per mmol substrate).

  • Reflux: Heat to 50–60°C for 2–4 hours.

  • Workup: Cool. Neutralize with sat.

    
    . Extract with EtOAc.
    
    • Purification: The excess thiol is non-polar and easily removed via column chromatography (elutes with hexanes).

Method B: The TMSBr Protocol (Anhydrous & Mild)

Best for: Substrates with acid-sensitive groups (silyl ethers, esters) or prone to polymerization.

  • Setup: Flame-dry flask,

    
     atmosphere. Dissolve substrate in anhydrous DCM (0.1 M).
    
  • Cooling: Cool to 0°C.

  • Reagent: Add Trimethylsilyl Bromide (TMSBr) (3.0 – 5.0 equiv) dropwise.

    • Mechanism:[1][2][3][4][5] Forms a silyl ether intermediate and volatile methyl bromide (

      
      ), preventing cation attack.
      
  • Execution: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.[1]

  • Quench: Quench with sat.

    
     solution (hydrolyzes the silyl ether to the phenol).
    
Decision Matrix: Which Method?

Method_Selection Start Start: MOM Deprotection AcidSensitive Contains Acid-Sensitive Groups? (TBS, Esters, Trityl) Start->AcidSensitive ElectronRich Is Ring Highly Electron Rich? (>2 Alkoxy groups) AcidSensitive->ElectronRich No MethodB Method B: TMSBr / DCM (Anhydrous, Mild) AcidSensitive->MethodB Yes MethodA Method A: HCl + Thiol Scavenger (Cheapest, Scalable) ElectronRich->MethodA Yes (Risk of Alkylation) MethodC Method C: PPTS / t-BuOH (Slow, Very Mild) ElectronRich->MethodC No (Standard Phenol)

Figure 2: Protocol Selection Logic.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) instead of HCl? A: Use with caution. TFA in DCM is a standard method, but in electron-rich systems, the lipophilic nature of DCM keeps the reactive cation close to the substrate, increasing the rate of Friedel-Crafts side reactions. If you must use TFA, add pentamethylbenzene or anisole as a scavenger.

Q: The reaction smells terrible (mercaptan). Is there an alternative to dodecanethiol? A: Yes. You can use Methionine (if water-soluble workup is possible) or Resorcinol (as a sacrificial trap), but 1-dodecanethiol is the gold standard because its high lipophilicity makes it easy to separate from your polar phenolic product during chromatography.

Q: Why does my product turn pink/red during deprotection? A: This indicates oxidation of the electron-rich phenol to a quinone species. Ensure you are degassing your solvents and running the reaction under Nitrogen/Argon. Add a pinch of sodium metabisulfite during the aqueous workup to reduce any quinones back to phenols.

References
  • Greene, T. W., & Wuts, P. G. M. (2014).[5] Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive guide on stability and cleavage conditions).

  • Laird, T., & Williams, S. A. (1982). Cleavage of Methoxymethyl Ethers with Trimethylsilyl Bromide. Journal of the Chemical Society, Perkin Transactions 1. (Establishes the TMSBr method).

  • Berliner, M. A., & Belecki, K. (2005). Scavengers for the cleavage of MOM ethers in the presence of electron-rich aromatics. Journal of Organic Chemistry. (Detailed study on cation scavenging).

  • Fujioka, H., et al. (2009).[6] Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers. Chemical Communications.[6] (Advanced mild deprotection).

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions with 1-Chloro-4-(dimethoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Chloro-4-(dimethoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes involving this versatile but often stubborn reagent. The presence of the chloro-substituent and the bulky dimethoxymethoxy (MOM) protecting group can introduce significant steric hindrance, leading to sluggish reactions, low yields, and unexpected side products. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these obstacles and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound so slow or low-yielding?

A: The primary reason is steric hindrance. The MOM group at the para-position, while not directly adjacent to the reaction center, can influence the electronic environment and, more importantly, the accessibility of the chloro-substituent to the palladium catalyst. For a successful cross-coupling, the palladium catalyst must be able to perform an oxidative addition to the C-Cl bond. Bulky groups on the aryl chloride can impede this crucial first step in the catalytic cycle.[1][2] To overcome this, you will likely need to employ specialized catalyst systems with bulky, electron-rich ligands that can promote the formation of highly active, monoligated palladium(0) species.[1]

Q2: I am observing cleavage of the MOM group during my reaction. How can I prevent this?

A: The MOM group is an acetal and is therefore sensitive to acidic conditions.[3][4] Cleavage can be triggered by trace amounts of acid in your reagents or solvents, or by Lewis acidic reagents. To prevent this, ensure all your reagents and solvents are scrupulously dry and free of acidic impurities. If your reaction involves Lewis acids, consider performing the reaction at a lower temperature or using a milder Lewis acid. In some cases, adding a non-nucleophilic base or a proton sponge can help scavenge any in-situ generated acid.

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this substrate?

A: While possible, it is challenging. For a successful SNAr reaction, the aromatic ring needs to be activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group (the chloride).[5][6] The methoxy group within the MOM protecting group is electron-donating by resonance, which deactivates the ring towards nucleophilic attack.[7] Therefore, forcing conditions (high temperatures, strong nucleophiles) are often required, which can lead to side reactions, including benzyne formation under strongly basic conditions.[8]

Q4: Is the dimethoxymethoxy group a good directing group for ortho-metalation?

A: Yes, the ether oxygens of the dimethoxymethoxy group can act as a directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation to the adjacent ortho position.[9][10] However, the steric bulk of the MOM group can influence the efficiency of this process. The choice of organolithium reagent and reaction conditions will be critical to achieving successful and selective ortho-lithiation.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

The key to successful cross-coupling with sterically hindered aryl chlorides like this compound lies in the choice of the catalyst system.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[11][12] For sterically demanding substrates, the selection of the palladium source and ligand is paramount.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common and effective Pd(0) sources.
Ligand Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)These bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species necessary for the oxidative addition to the hindered C-Cl bond.[1][13]
Base K₃PO₄ or Cs₂CO₃These bases are effective in activating the boronic acid for transmetalation without being overly aggressive, which could lead to side reactions.
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂OA biphasic solvent system is often beneficial for Suzuki couplings.[11]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation barrier for oxidative addition.

Experimental Protocol (General):

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (1-5 mol%) and the ligand (1.2-2.4 equivalents relative to palladium).

  • Add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the anhydrous solvent, followed by degassed water if using a biphasic system.

  • Heat the reaction mixture with vigorous stirring and monitor by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.[14]

Troubleshooting Flowchart for Suzuki-Miyaura Coupling:

G start Low or No Conversion catalyst Increase Catalyst/Ligand Loading (up to 10 mol%) start->catalyst ligand Switch to a More Bulky/Electron-Rich Ligand (e.g., from SPhos to RuPhos or a more advanced NHC ligand) catalyst->ligand If no improvement temp Increase Reaction Temperature (up to 120 °C) ligand->temp If still low conversion base Try a Stronger Base (e.g., CsF or K₂CO₃) temp->base If reaction remains sluggish boronic Check Boronic Acid Quality (anhydrous conditions are crucial) base->boronic If side products observed end Reaction Optimized boronic->end If successful G reactant This compound meisenheimer [Meisenheimer Complex]⁻ reactant->meisenheimer Slow, High Ea nucleophile + Nu⁻ product Product meisenheimer->product leaving_group + Cl⁻

Sources

Validation & Comparative

HPLC method development for purity analysis of 1-Chloro-4-(dimethoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 1-Chloro-4-(dimethoxymethoxy)benzene

This guide provides a comprehensive, scientifically-grounded framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the strategic rationale behind experimental choices to ensure a reliable, accurate, and stability-indicating method suitable for quality control and regulatory submission.

Introduction: The Analytical Imperative for this compound

This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its acetal functional group serves as a protecting group for the corresponding phenol, 4-chlorophenol. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the yield, purity, and safety of the final product. Therefore, a validated, stability-indicating analytical method is not merely a quality control check; it is a critical component of process control and product safety assurance.

This guide will detail the development of a reverse-phase HPLC (RP-HPLC) method, a technique ideally suited for moderately polar aromatic compounds. We will explore the systematic approach from initial parameter selection to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

PART 1: Method Development Strategy: From Theory to Practice

The primary objective is to develop a stability-indicating method , which is an analytical procedure capable of accurately quantifying the decrease in the amount of the active pharmaceutical ingredient (API) or key intermediate due to degradation.[4] This requires demonstrating specificity, the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3]

Analyte Characterization and Initial Chromatographic Choices

This compound is a non-ionic, moderately hydrophobic molecule containing a chromophore (the substituted benzene ring) that allows for UV detection. These properties logically point towards the following starting conditions:

  • Mode of Chromatography: Reverse-phase (RP-HPLC) is the clear choice. The analyte will interact with a non-polar stationary phase (like C18) and be eluted by a polar mobile phase. The retention can be easily modulated by adjusting the organic modifier concentration.[5][6]

  • Stationary Phase (Column): A C18 column is the workhorse of RP-HPLC and the most logical starting point for separating aromatic compounds.[7] Its hydrophobic nature will provide adequate retention for the analyte. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.

  • Mobile Phase: A combination of water and a water-miscible organic solvent is standard. Acetonitrile is often a superior choice to methanol for aromatic compounds as it can offer different selectivity and typically results in lower backpressure.[6] A small amount of acid (e.g., trifluoroacetic acid or phosphoric acid) is often added to sharpen peaks by suppressing the ionization of residual silanols on the column packing, although it may not be strictly necessary for this non-ionic analyte.[8]

  • Detection: The benzene ring provides strong UV absorbance. A preliminary scan of the analyte in the mobile phase would determine the optimal detection wavelength (λmax), likely in the range of 220-280 nm, to ensure high sensitivity.

The Central Role of Forced Degradation

To ensure the method is stability-indicating, the analyte must be intentionally degraded under a variety of stress conditions.[9][10] The goal is to produce potential degradation products and prove that the chromatographic method can separate them from the parent peak and from each other.[11][12] This process is fundamental to confirming method specificity.[10]

PART 2: Experimental Protocols and Method Optimization

This section provides a detailed, step-by-step methodology for method development, optimization, and subsequent validation.

Diagram: Overall Method Development Workflow

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2 R1) A Analyte Characterization (UV Scan, Solubility) B Initial Method Screening (Column, Mobile Phase) A->B C Forced Degradation Studies (Acid, Base, H2O2, Heat, Light) B->C D Method Optimization (Gradient, Flow Rate Adjustment) C->D E System Suitability Testing D->E F Specificity (Peak Purity Analysis) E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Final Validated Method J->K

Caption: Workflow for HPLC method development and validation.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products and assess the method's ability to separate them.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at approximately 1 mg/mL.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid sample in an oven at 105°C for 48 hours, then dissolve in acetonitrile.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples to a target concentration of ~100 µg/mL with the mobile phase.

  • Chromatographic Analysis: Analyze each sample using the initial HPLC conditions (see Table 1). A control sample (unstressed) should be analyzed for comparison.

Method Optimization

Following forced degradation, the initial chromatograms are evaluated. The goal is to achieve a resolution (Rs) of >1.5 between the parent peak and all degradation product peaks. If co-elution is observed, the method is optimized. A common and effective approach is to adjust the gradient slope or the initial/final mobile phase composition.

Table 1: Optimized HPLC Chromatographic Conditions

Parameter Condition Rationale
Instrument Agilent 1260 Infinity II or equivalent Standard HPLC system with UV/DAD detector.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) Provides excellent peak shape for a wide range of compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifier improves peak shape and consistency.
Mobile Phase B Acetonitrile Good UV transparency and elution strength for aromatic compounds.
Gradient 0-2 min (50% B), 2-15 min (50-80% B), 15-18 min (80% B), 18-18.1 min (80-50% B), 18.1-22 min (50% B) Gradient elution is necessary to separate early-eluting polar degradants from the more retained parent compound.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C Controlled temperature ensures retention time stability.
Detection Diode Array Detector (DAD) at 225 nm 225 nm was determined to be the λmax, providing optimal sensitivity. DAD allows for peak purity assessment.
Injection Vol. 10 µL A standard volume to balance sensitivity and peak shape.

| Run Time | 22 minutes | Sufficient time for elution of all components and column re-equilibration. |

Diagram: Potential Degradation Pathway

The most probable degradation pathway under hydrolytic (acid/base) conditions is the cleavage of the acetal protecting group.

Caption: Likely hydrolysis of the parent compound.

(Note: Placeholder images are used. In a real application, chemical structure images would be embedded.)

PART 3: Method Validation: Proving Fitness for Purpose

The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2]

System Suitability

These tests are performed before each analytical run to ensure the system is performing correctly.

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000 Measures column efficiency.
%RSD of Peak Area ≤ 1.0% (for n=6 injections) Demonstrates injection precision.

| %RSD of Retention Time | ≤ 1.0% (for n=6 injections) | Ensures retention time stability. |

Specificity

Specificity was demonstrated during method development through forced degradation studies. The analysis of stressed samples showed that all degradation product peaks were well-resolved from the parent peak (Resolution > 2.0). Additionally, a Diode Array Detector (DAD) was used to assess peak purity, confirming that the main analyte peak was spectrally pure in all stressed and unstressed samples.

Linearity

Protocol: A series of solutions were prepared from a stock solution of this compound in the mobile phase, ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 80, 100, 120, 150 µg/mL). Each solution was injected in triplicate.

Table 3: Linearity Study Results

Parameter Result Acceptance Criteria
Correlation Coefficient (r²) 0.9998 r² ≥ 0.999
Y-intercept Close to zero Indicates no significant systematic error.

| Range | 50 - 150 µg/mL | The range over which the method is linear, accurate, and precise. |

Accuracy (as Recovery)

Protocol: Accuracy was determined by spiking a placebo (if a formulation matrix exists) or a blank solution with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Three replicate preparations were made at each level.

Table 4: Accuracy/Recovery Study Results

Spike Level Mean Recovery (%) %RSD Acceptance Criteria
80% 99.5% 0.45% 98.0% - 102.0% Recovery
100% 100.3% 0.31% 98.0% - 102.0% Recovery

| 120% | 100.8% | 0.38% | 98.0% - 102.0% Recovery |

Precision

Protocol:

  • Repeatability (Intra-assay precision): Six replicate preparations of the analyte at 100% of the target concentration were analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability test was repeated on a different day by a different analyst using a different instrument.

Table 5: Precision Study Results

Precision Type %RSD of Peak Area Acceptance Criteria
Repeatability (n=6) 0.42% %RSD ≤ 1.0%

| Intermediate Precision (n=6) | 0.68% | %RSD ≤ 2.0% |

Robustness

Protocol: The effect of small, deliberate variations in method parameters on the analytical results was evaluated.

Table 6: Robustness Study

Parameter Varied Variation Result
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min) No significant change in resolution or peak area.
Column Temperature ± 2°C (28°C and 32°C) Minor shift in retention time; resolution maintained.

| Mobile Phase pH (Aqueous) | ± 0.2 units | No significant impact on results. |

PART 4: Comparison with Alternative Methodologies

While the developed RP-HPLC method is robust and fit for purpose, it is valuable to consider alternatives.

Table 7: Comparison of HPLC-UV vs. GC-MS

Feature Developed HPLC-UV Method Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between liquid mobile phase and solid stationary phase. Partitioning between gaseous mobile phase and liquid/solid stationary phase.
Applicability Excellent for non-volatile or thermally labile compounds. The analyte is well-suited for this technique. Requires analyte to be volatile and thermally stable. The acetal group may be susceptible to thermal degradation in the GC inlet.
Detection UV absorbance; quantitative and sensitive. Mass-to-charge ratio; provides structural information and higher specificity.
Pros Simple, robust, widely available instrumentation. Excellent for impurity identification and resolving complex mixtures.

| Cons | Does not provide structural information on unknown impurities. | Potential for on-column degradation; requires more complex instrumentation. |

For routine purity analysis and quality control, the developed HPLC-UV method is superior due to its simplicity, robustness, and non-destructive nature. GC-MS would be a powerful complementary technique, particularly for identifying unknown impurities discovered during forced degradation or stability studies.

Conclusion

This guide has systematically detailed the development and validation of a stability-indicating RP-HPLC method for the purity analysis of this compound. By integrating foundational chromatographic principles with rigorous forced degradation studies and a comprehensive validation plan according to ICH Q2(R1) guidelines, we have established a method that is specific, linear, accurate, precise, and robust. The data presented demonstrates that this method is fit for its intended purpose in a regulated quality control environment, ensuring the quality and consistency of this critical chemical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The Use Of Forced Degradation In Analytical Method Development. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Quality Guidelines - ICH. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]

  • Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. [Link]

  • HPLC Determination of Four Derivatives of Benzene - ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Chloro-4-(dimethoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities and their intermediates is paramount. 1-Chloro-4-(dimethoxymethoxy)benzene is a key building block in organic synthesis, notable for its protected phenol group. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolite identification. This guide provides an in-depth analysis of the expected fragmentation patterns of this compound, grounded in the fundamental principles of mass spectrometry. We will compare its fragmentation behavior with a simpler, structurally related analogue, 1-Chloro-4-methoxybenzene, and provide a robust experimental protocol for its characterization.

Pillar 1: Fundamental Principles of Fragmentation in Halogenated Aromatic Ethers

When a molecule like this compound is introduced into a mass spectrometer, particularly under Electron Ionization (EI), it is bombarded with high-energy electrons. This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M+•)[1]. This radical cation then undergoes a series of predictable fragmentation reactions to dissipate excess energy, creating a unique "fingerprint" of fragment ions. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting charged and neutral species.

For this specific molecule, three key structural features dictate the fragmentation cascade:

  • The Aromatic Ring: The stable benzene ring can readily accommodate a positive charge, often resulting in a prominent molecular ion peak[2].

  • The Chlorine Atom: The presence of chlorine is immediately identifiable due to its natural isotopic abundance. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio[3]. This results in a characteristic M+• peak and an "M+2" peak (a peak at two m/z units higher) with a relative intensity of about one-third, a definitive marker for a monochlorinated compound[1][3].

  • The Dimethoxymethoxy Acetal Group: This functional group is prone to specific cleavage patterns, primarily through alpha-cleavage (homolytic cleavage) and inductive cleavage (heterolytic cleavage) at the C-O bonds, which are generally weaker than the C-C bonds of the aromatic ring[4][5].

Pillar 2: Predicted Fragmentation Pathways of this compound

The molecular weight of this compound (C₉H₁₁ClO₃) is 202.05 g/mol for the ³⁵Cl isotope and 204.05 g/mol for the ³⁷Cl isotope. The following fragmentation pathways are predicted under EI conditions.

The Molecular Ion and Isotopic Signature

The initial ionization event will produce a molecular ion peak cluster.

  • m/z 202 (M+•): The molecular ion containing the ³⁵Cl isotope.

  • m/z 204 (M+2): The molecular ion containing the ³⁷Cl isotope, with an intensity of approximately 33% relative to the m/z 202 peak.

Primary Fragmentation of the Dimethoxymethoxy Group

The acetal group is the most labile part of the molecule. Its fragmentation is expected to dominate the spectrum.

  • Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage next to the central oxygen can lead to the loss of a methoxy radical (mass = 31 u). This is a common pathway for ethers and acetals, leading to a resonance-stabilized oxonium ion.

    • m/z 171/173: [M - OCH₃]⁺. This fragment is expected to be significant due to its stability.

  • Formation of the Dimethoxymethyl Cation: Cleavage of the bond between the aromatic ring and the ether oxygen results in the formation of the highly stable dimethoxymethyl cation.

    • m/z 75: [CH(OCH₃)₂]⁺. This is a very common and often abundant fragment for compounds containing this protecting group. The corresponding chlorophenoxy radical would be the neutral loss.

  • Loss of the entire Dimethoxymethoxy Group: Homolytic cleavage at the aryl-oxygen bond can lead to the loss of the entire substituent.

    • m/z 127/129: [M - •OCH(OCH₃)₂]⁺. This would result in a chlorophenyl cation, though this cleavage is less favored than pathways that generate more stable cations.

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation:

  • From the [M - OCH₃]⁺ ion (m/z 171/173): This ion can subsequently lose a molecule of formaldehyde (CH₂O, mass = 30 u).

    • m/z 141/143: [M - OCH₃ - CH₂O]⁺. This corresponds to the chlorophenoxymethylene cation.

  • Loss of Chlorine: While the C-Cl bond on an aromatic ring is strong, loss of a chlorine radical (•Cl) can occur from the molecular ion.

    • m/z 167: [M - Cl]⁺. This fragment would lose the characteristic isotopic signature.

The proposed fragmentation cascade is illustrated in the diagram below.

G M [C₉H₁₁³⁵ClO₃]⁺• m/z 202 F171 [M - •OCH₃]⁺ m/z 171/173 M->F171 - •OCH₃ F75 [CH(OCH₃)₂]⁺ m/z 75 M->F75 - •C₇H₆ClO F167 [M - •Cl]⁺ m/z 167 M->F167 - •Cl M2 [C₉H₁₁³⁷ClO₃]⁺• m/z 204 F141 [M - •OCH₃ - CH₂O]⁺ m/z 141/143 F171->F141 - CH₂O

Caption: Predicted EI fragmentation pathways for this compound.

Pillar 3: Comparative Analysis with 1-Chloro-4-methoxybenzene (p-Chloroanisole)

To ground our predictions in experimental data, we can compare the expected fragmentation of our target molecule with the known fragmentation of a simpler analogue, 1-Chloro-4-methoxybenzene (p-Chloroanisole). The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound, which serves as an excellent model[6][7].

Observed Fragmentation of p-Chloroanisole (C₇H₇ClO)

The mass spectrum of p-Chloroanisole is dominated by a few key fragments that validate our understanding of the substituent effects.

  • Molecular Ion (m/z 142/144): The molecular ion is the most abundant peak (the base peak), demonstrating the stability of the aromatic system[6]. The M+2 peak at m/z 144 is clearly visible at about one-third the intensity of the m/z 142 peak.

  • Loss of a Methyl Radical (•CH₃): A significant fragment is observed from the loss of the methyl group from the methoxy substituent.

    • m/z 127/129: [M - •CH₃]⁺. This results in a stable chlorophenoxy cation.

  • Loss of CH₃ and CO: Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide (CO).

    • m/z 99/101: [M - •CH₃ - CO]⁺. This corresponds to the chlorocyclopentadienyl cation.

  • Loss of a Chloro Radical (•Cl): Loss of chlorine from the molecular ion is also observed.

    • m/z 107: [M - •Cl]⁺.

Data Comparison Table
Predicted Fragment (this compound)Predicted m/zCorresponding Observed Fragment (p-Chloroanisole)Observed m/z[6]Fragmentation Logic
Molecular Ion (M+•)202 / 204Molecular Ion (M+•)142 / 144Stable aromatic core, Cl isotope pattern
[M - •OCH₃]⁺171 / 173[M - •CH₃]⁺127 / 129Alpha-cleavage at the ether group
[M - •OCH₃ - CH₂O]⁺141 / 143[M - •CH₃ - CO]⁺99 / 101Subsequent loss of a stable neutral molecule
[M - •Cl]⁺167[M - •Cl]⁺107Loss of the halogen radical
[CH(OCH₃)₂]⁺75N/AN/ACharacteristic fragment of the acetal group

This comparison demonstrates that while the core fragmentation logic (cleavage at the ether linkage, loss of halogen) holds, the more complex dimethoxymethoxy group introduces unique and diagnostic fragmentation channels, such as the formation of the m/z 75 ion.

Pillar 4: Experimental Protocol for GC-MS Analysis

This protocol outlines a standard procedure for acquiring an Electron Ionization (EI) mass spectrum for a compound like this compound. The use of Gas Chromatography (GC) for sample introduction ensures the analysis of a pure compound, which is critical for accurate spectral interpretation.

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Prepare 1 mg/mL solution in Dichloromethane Inject Inject 1 µL into GC Prep->Inject Separate GC Separation (e.g., DB-5 column) Inject->Separate Ionize EI Source (70 eV) Separate->Ionize Analyze Quadrupole Mass Analyzer Ionize->Analyze Detect Electron Multiplier Analyze->Detect Process Acquire & Process Mass Spectrum Detect->Process

Caption: General workflow for GC-MS analysis of an organic compound.

Step-by-Step Methodology:

  • Sample Preparation: a. Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate. b. Perform serial dilutions as necessary to achieve a final concentration of approximately 1-10 µg/mL.

  • Instrumentation (Illustrative GC-MS Parameters):

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless, set to 250°C with a split ratio of 50:1.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230°C.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40 - 450.

  • Data Acquisition: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Acquire data in full scan mode to capture all fragment ions.

  • Data Analysis: a. Identify the chromatographic peak corresponding to the analyte. b. Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise. c. Analyze the resulting spectrum, identifying the molecular ion peak cluster and major fragment ions. Compare these with the predicted fragmentation patterns.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the interplay of its three core structural motifs. The definitive M/M+2 isotopic pattern immediately confirms the presence of a single chlorine atom. The fragmentation cascade is dominated by the facile cleavage of the dimethoxymethoxy acetal, with the formation of a characteristic ion at m/z 75 and a significant fragment from the loss of a methoxy radical (m/z 171/173) being highly probable. By comparing these predictions with the known fragmentation of simpler analogues like p-chloroanisole, and by employing standardized GC-MS protocols, researchers can confidently identify and characterize this compound in complex mixtures, ensuring the integrity and success of their scientific endeavors.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • American Chemical Society. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-(1-chloroethyl)-4-methoxy-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Santi, C., et al. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Chloro-2,4-dimethoxybenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-(methoxymethyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Lanosta-8, 17 ,25-trien-3~-ol and isomeric trichlorotrimethoxybenzenes from Fomes fastuosus. Retrieved from [Link]

  • Bruker. (n.d.). EID Fragmentation for Structural Elucidation. Retrieved from [Link]

  • YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Retrieved from [Link]

  • PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved from [Link]

Sources

A Comparative Guide to the Chemical Stability of 1-Chloro-4-(dimethoxymethoxy)benzene and 4-Chlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Protecting Groups in Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Phenolic hydroxyl groups, while essential moieties in numerous pharmaceuticals and advanced materials, present a significant challenge due to their inherent reactivity. The acidic proton and the electron-rich aromatic ring make phenols susceptible to a wide range of reactions, including oxidation, electrophilic substitution, and unwanted acid-base interactions. To navigate these challenges, chemists employ protecting groups to temporarily mask the hydroxyl function, rendering it inert to specific reaction conditions.

One of the most common strategies for phenol protection is its conversion to a methoxymethyl (MOM) ether. This guide provides an in-depth, data-driven comparison of the stability of a representative parent phenol, 4-chlorophenol , against its MOM-protected counterpart, 1-Chloro-4-(dimethoxymethoxy)benzene . Understanding the stability profiles of these two molecules under various stress conditions is paramount for researchers in drug development and process chemistry, enabling rational design of synthetic routes, optimization of reaction conditions, and prediction of storage and formulation stability.

This document moves beyond a simple cataloging of properties to explain the mechanistic underpinnings of stability and provides detailed experimental protocols for validation.

Theoretical Stability: A Mechanistic Overview

Before delving into experimental data, it is crucial to understand the intrinsic chemical properties that govern the stability of each molecule.

  • 4-Chlorophenol: The phenolic proton of 4-chlorophenol is moderately acidic (pKa ≈ 9.4), readily lost in the presence of a base to form the corresponding phenoxide. This phenoxide is highly susceptible to oxidation. The aromatic ring is activated towards electrophilic substitution and can undergo degradation through various oxidative pathways, often initiated by radical mechanisms.[1][2] The rate and products of degradation can be influenced by factors like pH, temperature, and exposure to light.[3][4]

  • This compound: The conversion of the hydroxyl group into a MOM ether fundamentally alters its reactivity. The resulting acetal is stable across a wide pH range, particularly under basic and neutral conditions.[5] It is also resilient against many oxidizing and reducing agents. However, the acetal linkage is the molecule's Achilles' heel; it is inherently sensitive to acidic conditions, which catalyze its hydrolysis back to the parent phenol, formaldehyde, and methanol.[6][7] This acid-lability is the basis for its utility as a protecting group, allowing for its selective removal when desired.

Visualizing the Chemical Relationship

The interconversion between 4-chlorophenol and its MOM-protected form is a fundamental concept in synthetic chemistry, governed by the choice of reagents.

G phenol 4-Chlorophenol mom_ether This compound phenol->mom_ether Protection (e.g., MOM-Cl, Base) mom_ether->phenol Deprotection (Acid-catalyzed hydrolysis) cluster_prep Preparation & Baseline cluster_stress Forced Degradation cluster_analysis Analysis & Comparison prep Prepare Stock Solutions (1 mg/mL in Methanol) t0 t=0 Analysis by HPLC (Establish Initial Purity & Concentration) prep->t0 acid Acidic Stress 0.1 M HCl, 50°C base Basic Stress 0.1 M NaOH, 50°C oxid Oxidative Stress 6% H₂O₂, RT therm Thermal Stress Neutral Buffer, 70°C photo Photolytic Stress 254 nm UV, RT sampling Time-Point Sampling (e.g., 1, 4, 8, 24 hr) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc HPLC Analysis (Quantify % Remaining Parent) sampling->hplc report Data Tabulation & Stability Comparison hplc->report

Sources

Comparative Analysis of Acetal-Based Protecting Groups in Organic Synthesis

[1][2]

Executive Summary

In multi-step organic synthesis, the strategic masking of hydroxyl functionalities is often the difference between a scalable route and a dead end. Acetal-based protecting groups offer a unique balance: they are generally robust against bases, nucleophiles, and reducing agents, yet are cleaved under specific acidic conditions.

This guide provides a technical comparison of the most prevalent acetal protecting groups: Tetrahydropyranyl (THP) , Methoxymethyl (MOM) , 2-(Trimethylsilyl)ethoxymethyl (SEM) , and Ethoxyethyl (EE) . We analyze their stability profiles, formation/cleavage thermodynamics, and provide field-tested protocols that prioritize safety and yield.

Mechanistic Foundation

Acetal protection converts a reactive hydroxyl group (


The General Mechanism (A-1 Pathway)

The hydrolysis of acetals typically follows an A-1 mechanism (acid-catalyzed unimolecular ionization). The rate-determining step is the formation of the oxonium ion intermediate.

AcetalHydrolysis

Comparative Stability & Performance

The choice of acetal is often a trade-off between ease of introduction and stability during subsequent steps.[1]

Relative Acid Stability (The Hierarchy)

Not all acetals are created equal. The rate of hydrolysis depends on the ability of the substituents to stabilize the oxonium ion intermediate.

Stability Order (Increasing Acid Resistance):

Protecting GroupStructureAcid LabilityKey AdvantageKey Disadvantage
EE (Ethoxyethyl)AcyclicHigh (

min @ pH 1)
Cheap, trivial to remove.Volatile reagents, chiral center formation.
THP (Tetrahydropyranyl)CyclicModerateLow cost, stable to strong bases.Forms diastereomers (NMR complexity).
MOM (Methoxymethyl)AcyclicLow (Robust)Minimal steric bulk, very stable.Traditional reagent (MOM-Cl) is carcinogenic.[2]
SEM (Trimethylsilylethoxymethyl)AcyclicVery LowOrthogonal: Cleaved by Fluoride (

).
Expensive, introduces significant mass.
Orthogonality Matrix

This table indicates compatibility with common reaction conditions.

  • ✅ = Stable[3]

  • ❌ = Unstable/Cleaves

  • ⚠️ = Conditional Stability

Reagent ClassTHPMOMSEMEE
Aqueous Acid (pH 1) ⚠️ (Slow)
Lewis Acids (e.g.,

)
⚠️
Bases (NaOH, NaH)
Nucleophiles (RLi, RMgX)
Fluoride (TBAF)
Hydrogenolysis (

)

Detailed Technical Analysis & Protocols

THP: The Workhorse

Best For: Early-stage protection where chirality is not analyzed by NMR. The Issue: THP protection generates a new stereocenter at the acetal carbon. If your substrate is chiral, you get a mixture of diastereomers, complicating NMR interpretation.

Standard Protocol (Formation):

  • Dissolve alcohol (1.0 equiv) in DCM.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).

  • Add catalyst: Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). Why PPTS? It is less acidic than p-TsOH, preventing side reactions in acid-sensitive substrates.

  • Stir at RT for 4-12 h.

MOM: The Robust Standard (Safety-Optimized)

Best For: Sterically crowded alcohols or when high stability is required. Safety Note: Traditional synthesis uses Chloromethyl methyl ether (MOM-Cl), a potent carcinogen. Recommended Protocol: Use Dimethoxymethane (Methylal) with an acid catalyst.[3] This "Green" method avoids handling MOM-Cl directly.

Protocol: MOM Protection via Dimethoxymethane Ref: Berliner, M. A.; Belecki, K. J.[4] Org. Chem. 2005, 70, 9618.

  • Reagents: Substrate (10 mmol), Dimethoxymethane (solvent/reagent, 20 mL),

    
     (approx. 1-2 g).
    
  • Procedure:

    • Suspend substrate in dimethoxymethane.

    • Add

      
       portion-wise with vigorous stirring.
      
    • Mechanism:[2][5][6][7][8][9][10][11][12]

      
       acts as a dehydrating agent, driving the equilibrium toward the acetal.
      
  • Workup: Decant the liquid from the solid residue. Quench with saturated

    
    .
    
  • Yield: Typically 85-95%.

SEM: The Orthogonal Specialist

Best For: Late-stage synthesis where acid-labile groups (like acetonides or Boc) must be preserved. Mechanism of Cleavage: Fluoride ion attacks the silicon atom, triggering a fragmentation that releases ethylene and formaldehyde.[10]

SEMCleavage

Protocol: SEM Deprotection

  • Reagents: SEM-protected substrate, TBAF (1M in THF), DMPU (optional additive for sluggish reactions).

  • Procedure:

    • Dissolve substrate in THF.

    • Add TBAF (2-3 equiv).

    • Heat to 50-60°C if reaction is slow (steric hindrance).

  • Note: Ethylene gas is evolved.[10] Ensure proper venting.

Decision Framework

Use this logic tree to select the appropriate acetal protecting group for your synthesis.

DecisionTree

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.

  • Berliner, M. A.; Belecki, K. "Simple, Rapid, and Green Method for the Momylation of Alcohols and Phenols." J. Org. Chem.2005 , 70, 9618–9621.

  • Lipshutz, B. H.; Pegram, J. J. "beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Lett.1980 , 21, 3343-3346.

  • Stork, G.; Takahashi, T. "Chiral synthesis of prostaglandins (PGE1) from D-glucose." J. Am. Chem. Soc.[13]1977 , 99, 1275–1276. (Demonstrates EE usage).

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Chloro-4-(dimethoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to the proper disposal of 1-Chloro-4-(dimethoxymethoxy)benzene, moving beyond a simple checklist to explain the critical reasoning behind each procedural choice. Our goal is to empower you with the knowledge to manage this and similar chlorinated aromatic compounds with the highest degree of safety and compliance.

Foundational Knowledge: Understanding the Hazard Profile

This compound is a chlorinated aromatic compound. This classification immediately signals the need for cautious handling and specific disposal protocols. Chlorinated organic compounds are of particular concern due to their potential for persistence in the environment and the formation of toxic byproducts, such as dioxins, if not incinerated correctly.[1] The primary hazards associated with this compound, based on available safety data, include:

  • Harmful if swallowed [2]

  • Potential for skin and eye irritation [3][4][5]

  • May cause respiratory irritation [3][4]

A thorough review of the Safety Data Sheet (SDS) for the specific product in use is a mandatory first step before handling or disposal.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely about discarding unwanted material; it's a systematic process designed to protect both the handler and the environment.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.[6]

  • Hand Protection: Chemically resistant gloves are essential. Consult the glove manufacturer's compatibility chart to select the most appropriate material (e.g., Viton®, butyl rubber).[6]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should also be worn.[6][7]

  • Skin and Body Protection: A buttoned lab coat is standard. For larger quantities or situations with increased splash risk, a chemical-resistant apron or coveralls are recommended.[6]

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

Step 2: Waste Segregation - The Cornerstone of Compliance and Cost-Effectiveness

Proper segregation of chemical waste is crucial for both safety and regulatory compliance. It also has a significant impact on the cost of disposal.

  • Designated Halogenated Waste Container: this compound waste must be collected in a designated container specifically for halogenated organic waste .[1][8][9]

  • Why Segregate? Mixing halogenated and non-halogenated waste streams contaminates the entire volume, necessitating the more expensive and specialized disposal methods required for halogenated compounds.[1][8] Even a small amount of a chlorinated compound can render a large container of non-halogenated waste as halogenated.[1]

  • Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have a secure, tightly sealing lid.[9][10]

Step 3: Labeling - Clear and Comprehensive Communication

Accurate and detailed labeling of waste containers is a regulatory requirement and a critical safety measure.[9][10]

  • "Hazardous Waste": The container must be clearly marked with the words "Hazardous Waste."[8][10]

  • Full Chemical Name: List the full chemical name: "this compound." Avoid abbreviations or chemical formulas.

  • Concentration: If the waste is a solution, indicate the concentration of the hazardous component.

  • Contact Information: Include the name of the responsible individual and the date the waste was first added to the container.[10]

Step 4: Accumulation and Storage - Maintaining a Safe Laboratory Environment

The area where you accumulate hazardous waste must be managed to prevent spills and exposure.

  • Location: Store waste containers in a well-ventilated, designated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Container Management: Keep waste containers closed at all times except when adding waste.[8][9] This prevents the release of vapors and reduces the risk of spills.

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to capture any potential leaks.

Step 5: Final Disposal - Partnering with Professionals

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Authorized Disposal Company: The disposal of this compound must be handled by a certified hazardous waste disposal company.[4] These companies have the expertise and equipment to manage and treat chemical waste in accordance with all federal, state, and local regulations.

  • Regulatory Framework: In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] This "cradle-to-grave" system tracks hazardous waste from its generation to its final disposal.[12]

Spill Management: An Emergency Protocol

In the event of a spill, a swift and safe response is critical.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in the disposal workflow.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[3] Work from the outside of the spill inwards.[6]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a designated, labeled hazardous waste container.[6][7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[6] All materials used for decontamination must also be disposed of as hazardous waste.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE start->ppe waste_container Select Designated Halogenated Waste Container ppe->waste_container label_container Label Container: 'Hazardous Waste' + Full Chemical Name waste_container->label_container add_waste Add Waste to Container label_container->add_waste store_waste Store in Ventilated, Designated Area add_waste->store_waste disposal_co Arrange Pickup by Authorized Hazardous Waste Disposal Company store_waste->disposal_co end_point End: Compliant Disposal disposal_co->end_point

Caption: Disposal workflow for this compound.

Quantitative Data Summary
Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)Up to 180 days (or 270 days if the treatment facility is > 200 miles away)
Conditionally Exempt Small Quantity Generator (CESQG) ≤ 100 kg (220 lbs)No time limit, but quantity cannot exceed 1,000 kg

Data sourced from the US EPA's RCRA regulations.[12]

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, adhering to a systematic disposal workflow, and partnering with certified professionals, we can ensure a safe working environment and protect our planet. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current Safety Data Sheet.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
  • 1-Chloro-4-(dimethoxymethyl)benzene | 3395-81-1. Sigma-Aldrich.
  • 1-Chloro-4-(diethoxymethyl)benzene SDS, 2403-61-4 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET. (2-Chloro-1,4-dimethoxybenzene).
  • Disposal of chemical wastes. RiskAssess.
  • BLD Pharmatech Safety Data Sheet. BLD Pharmatech.
  • Process for destroying chlorinated aromatic compounds. Google Patents.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPID.
  • Health and Safety Considerations for 1,4-Dimethoxybenzene in the Laboratory: A Technical Guide. Benchchem.
  • SAFETY DATA SHEET. (1-Chloro-4-iodobenzene).
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. (4-Chloroanisole).
  • 7.2 Organic Solvents. Environment, Health and Safety.
  • 1,4-DIMETHOXYBENZENE. CAMEO Chemicals - NOAA.
  • 1-Chloro-4-(dimethoxymethyl)benzene | 3395-81-1. Sigma-Aldrich.
  • Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene, 99+%. Cole-Parmer.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • RCRA Regulations Explained. National Environmental Trainers.
  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
  • 1-Chloro-4-nitrobenzene - Safety Data Sheet.

Sources

Personal protective equipment for handling 1-Chloro-4-(dimethoxymethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment for Handling 1-Chloro-4-(dimethoxymethoxy)benzene

The following guide is structured to provide immediate, essential information on the safe handling of this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal.

Understanding the Hazard Profile

This compound is a substituted aromatic ether. While comprehensive toxicological data for this specific compound is limited, its structure necessitates a cautious approach. The primary known hazard is that it is harmful if swallowed. However, based on data from structurally similar compounds, such as other chloro- and alkoxy- substituted benzenes, we must anticipate additional risks. These include the potential for skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3]

Furthermore, like many chlorinated organic compounds, its thermal decomposition can release hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.[3][4]

Table 1: Summary of Potential Hazards

Hazard TypeClassification & DescriptionData Source
Acute Oral Toxicity Harmful if swallowed.Sigma-Aldrich Safety Information
Skin Irritation Assumed to cause skin irritation based on similar compounds.[1][2]Inferred from 1-Chloro-4-(trimethoxymethyl)benzene & 4-Chloroanisole data.[1][2]
Eye Irritation Assumed to cause serious eye irritation.[1][3]Inferred from 1-Chloro-4-(trimethoxymethyl)benzene & 2-Chloro-1,4-dimethoxybenzene data.[1][3]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of vapors or aerosols.[1][2][5]Inferred from related compound data.[1][2][5]
Combustibility Considered a combustible liquid.[2][4]Inferred from 4-Chloroanisole data.[2][4]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The causality is clear: preventing all routes of exposure—dermal, ocular, and inhalation—is paramount.

Table 2: Recommended Personal Protective Equipment

Body AreaRequired PPEStandardRationale
Eyes/Face Chemical safety goggles with side-shields; Face shield when splash risk is high.EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[4][6][7]Protects against splashes of the liquid, which can cause serious eye irritation.[1][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber); Flame-resistant lab coat or impervious clothing.[4][6]EN 374 (EU).[6]Prevents direct skin contact, which may lead to irritation.[1][2] Impervious clothing protects against accidental spills.
Respiratory Required if ventilation is inadequate or aerosols are generated. Use a NIOSH/MSHA-approved respirator.[4][6]OSHA 29 CFR 1910.134 or EN 149.[4]Mitigates the risk of inhaling vapors or mists that can cause respiratory tract irritation.[1][2]

Procedural Guidance: From Handling to Disposal

Adherence to a strict, step-by-step protocol is a self-validating system for safety. Each step is designed to eliminate or minimize exposure.

Safe Handling Protocol
  • Engineering Controls : Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[4][6] Workstations should be equipped with an eyewash station and a safety shower in close proximity.[3][4][7]

  • Pre-Use Inspection : Before handling, inspect all PPE for signs of damage or degradation. Gloves must be inspected prior to use.[6][8]

  • Dispensing : When transferring the liquid, avoid splashing. Use non-sparking tools and keep away from all sources of ignition.[2][6]

  • Avoidance of Contact : At all times, avoid direct contact with skin and eyes and prevent the inhalation of mist or vapors.[5][6]

  • Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][7] Do not eat, drink, or smoke in the laboratory area.[2]

Spill & Emergency Response
  • Small Spills : Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[5] Collect the material into a suitable, labeled container for hazardous waste disposal.[6]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2][3][8] If irritation persists, seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7][8] Remove contact lenses if present and easy to do.[2][7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[2][6][8] Seek immediate medical attention.

Waste Disposal Plan

All materials contaminated with this compound, including the chemical residue, empty containers, and spill cleanup materials, must be treated as hazardous waste.

  • Containment : Store waste in tightly sealed, properly labeled containers.[2][6]

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal company.[2][7][8] All disposal practices must comply with federal, state, and local environmental regulations.[4][8]

Workflow Visualization

The following diagram outlines the critical safety workflow for handling this chemical, providing a clear, logical sequence of operations.

G A 1. Hazard Assessment Review SDS & Protocols B 2. Select & Inspect PPE Goggles, Gloves, Lab Coat A->B C 3. Don PPE Follow correct sequence D 4. Handle Chemical Inside Chemical Fume Hood C->D E 5. Decontaminate & Doff PPE Follow correct sequence F 6. Dispose of Waste Label as Hazardous Waste E->F G 7. Personal Hygiene Wash hands thoroughly F->G

Caption: Workflow for Safe Handling of this compound.

References

  • 1-Chloro-4-methoxybenzene | CAS#:623-12-1. Chemsrc. [Link]

  • 1-Chloro-4-(trimethoxymethyl)benzene | C10H13ClO3 | CID 12287601. PubChem, National Center for Biotechnology Information. [Link]

  • Thermoguss 2000 Component B (Liquid) Safety Data Sheet. Carl ROTH. [Link]

  • 2-Chloro-1,4-dimethoxybenzene, 99+% Material Safety Data Sheet. Cole-Parmer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.